molecular formula H4Na2O7P2 B12058351 Pyrophosphoric acid disodium

Pyrophosphoric acid disodium

Cat. No.: B12058351
M. Wt: 223.95 g/mol
InChI Key: PPJGSBMKHZFHFF-UHFFFAOYSA-N
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Description

Contextualization within the Broader Family of Polyphosphate Chemistry and Derivatives

Disodium (B8443419) pyrophosphate belongs to the class of compounds known as polyphosphates, which are salts or esters of polymeric oxyanions. wikipedia.org These polymers are formed from tetrahedral phosphate (B84403) (PO₄) units that are linked together by sharing oxygen atoms, creating a P−O−P linkage often referred to as a phosphoanhydride bond. wikipedia.orgwikipedia.org This bond is formed through a condensation reaction between two phosphate units, which can be reversed by hydrolysis. wikipedia.org

Pyrophosphate is the simplest and first member of the linear polyphosphate series, consisting of just two phosphate units. wikipedia.org The series continues with tripolyphosphates, tetrapolyphosphates, and so on, forming longer chains. cropnutrition.com This structural relationship is fundamental to understanding the chemistry of disodium pyrophosphate, as its properties are a direct result of the diphosphate (B83284) anion (H₂P₂O₇²⁻). wikipedia.org Like other polyphosphates, pyrophosphates are weak bases and can donate a lone pair of electrons from an oxygen atom to a proton or a metal ion. wikipedia.org

Table 1: Polyphosphate Series

Name Number of Phosphate Units (n) Chemical Formula of Anion
Orthophosphate 1 (PO₄)³⁻
Pyrophosphate 2 (P₂O₇)⁴⁻
Tripolyphosphate 3 (P₃O₁₀)⁵⁻

Fundamental Significance in Inorganic and Organic Chemistry Research

The unique characteristics of disodium pyrophosphate make it a significant compound in both inorganic and organic chemistry research.

In inorganic chemistry , its primary significance lies in its ability to act as a potent chelating agent. atamanchemicals.com The pyrophosphate anion is polyvalent and exhibits a high affinity for binding with polyvalent metal cations, such as calcium (Ca²⁺), iron (Fe²⁺), and copper (Cu²⁺). wikipedia.orgatamanchemicals.comwikipedia.org This property is exploited in various research and industrial applications, including:

Water Treatment: It is used to control mineral scale formation and inhibit corrosion. acs.orgatamanchemicals.com

Stabilization: It can be used to stabilize solutions of hydrogen peroxide against reduction. wikipedia.org

Materials Science: It functions as a dispersant or deflocculant in the production of ceramics and pigments, ensuring uniform particle distribution. atamanchemicals.com

Buffering Agent: It is an effective buffering agent, used to regulate and maintain pH in various chemical systems. wikipedia.orgatamanchemicals.com

In organic chemistry and biochemistry , disodium pyrophosphate and the pyrophosphate anion (PPi) are crucial.

Biochemical Synthesis: The release of PPi from nucleotide triphosphates like ATP provides the thermodynamic driving force for numerous biosynthetic reactions, including the polymerization of DNA and RNA. wikipedia.org The subsequent enzymatic hydrolysis of PPi to two molecules of inorganic phosphate renders these reactions effectively irreversible, a concept of kinetic control first highlighted by Kornberg. wikipedia.orgnih.gov

Reagent in Synthesis: Disodium pyrophosphate serves as a phosphate donor in the enzymatic synthesis of phosphate monoesters. nih.govmdpi.com It is also a key reagent in the synthesis of other biologically important molecules, such as geranyl diphosphate, which is an intermediate in the biosynthesis of isoprenoids. orgsyn.orgmedchemexpress.com

Catalysis: While not a catalyst in the traditional sense, its role in driving reactions to completion through the principles of Le Chatelier's principle (by being consumed in a subsequent irreversible step) is a cornerstone of metabolic biochemistry. nih.gov

Table 2: Properties of Pyrophosphoric Acid Disodium

Property Value
IUPAC Name Disodium dihydrogen diphosphate wikipedia.org
Chemical Formula Na₂H₂P₂O₇ wikipedia.org
Molar Mass 221.94 g/mol nih.gov
Appearance White crystalline powder or granules atamanchemicals.comnih.gov
Solubility in Water Soluble; 13 g/100 g H₂O at 20°C atamanchemicals.com
pH of 1% Solution Approximately 4.1 atamanchemicals.com

| Decomposition | Decomposes to sodium metaphosphate above 220°C atamanchemicals.com |

Historical Development and Key Milestones in Pyrophosphate Research

The study of pyrophosphates has evolved significantly over the past century, with key milestones marking the expansion of their scientific understanding and application. The name "pyrophosphate" itself is historical, derived from the method of its preparation by heating, or firing, phosphate salts. wikipedia.org

Table 3: Key Milestones in Pyrophosphate Research

Period Milestone Significance
1930s Research by Hall demonstrates the use of polyphosphates for industrial scale inhibition. acs.org Established the foundation for the use of pyrophosphates in industrial water treatment.
Late 1950s Familial forms of what would later be known as calcium pyrophosphate deposition disease (CPPD) are described. nih.gov Opened the door to genetic and medical research into pyrophosphate metabolism.
1960s Daniel McCarty and colleagues identify calcium pyrophosphate crystals in the synovial fluid of patients with a specific form of arthritis. nih.gov This discovery linked pyrophosphates directly to human disease and defined the field of crystal arthropathies.
1962 Arthur Kornberg elucidates the critical role of pyrophosphate hydrolysis in providing irreversibility to biosynthetic reactions like nucleic acid polymerization. nih.gov A fundamental concept in biochemistry was established, explaining how metabolic pathways are driven forward.

| Early 21st Century | The discovery of the ANKH gene and its role in transporting pyrophosphate out of cells. nih.gov | Advanced the molecular and genetic understanding of pyrophosphate metabolism and its role in health and disease. |

Properties

Molecular Formula

H4Na2O7P2

Molecular Weight

223.95 g/mol

InChI

InChI=1S/2Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)

InChI Key

PPJGSBMKHZFHFF-UHFFFAOYSA-N

Canonical SMILES

OP(=O)(O)OP(=O)(O)O.[Na].[Na]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes

Laboratory Synthesis of Pyrophosphoric Acid Disodium (B8443419)

In a laboratory setting, disodium pyrophosphate can be synthesized through several methods that allow for precise control over the reaction conditions.

Controlled Neutralization Strategies of Pyrophosphoric Acid

One common laboratory method involves the controlled neutralization of pyrophosphoric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. atamanchemicals.com This reaction must be carefully monitored to achieve the correct stoichiometry, yielding disodium pyrophosphate. The process typically involves titrating the pyrophosphoric acid solution with the sodium base under specific pH and temperature conditions. atamanchemicals.com Following neutralization, the disodium pyrophosphate is isolated through crystallization and subsequent purification. atamanchemicals.com

Direct Solid-State Reaction and Dehydration Methods from Phosphate (B84403) Precursors

Another laboratory approach is the direct solid-state reaction, which involves heating a suitable phosphate precursor. Specifically, heating sodium dihydrogen phosphate (monosodium phosphate) at elevated temperatures leads to the dehydration and condensation of two molecules to form one molecule of disodium pyrophosphate and one molecule of water. wikipedia.org This thermal decomposition method is a straightforward way to produce disodium pyrophosphate in a laboratory environment. wikipedia.org

Industrial-Scale Manufacturing Processes for Diphosphoric Acid Disodium

The industrial production of disodium pyrophosphate is optimized for large-scale, cost-effective manufacturing while maintaining high product quality.

Thermal Condensation from Monosodium Phosphate

The primary industrial method for producing disodium pyrophosphate is the thermal condensation of monosodium phosphate. atamanchemicals.comatamanchemicals.com This process begins with the partial neutralization of food-grade phosphoric acid with sodium hydroxide or sodium carbonate to create monosodium phosphate. atamanchemicals.com This intermediate is then subjected to high temperatures, typically around 250°C, in rotary kilns or fluidized bed reactors. atamanchemicals.comatamanchemicals.com This heating process causes the dehydration and condensation of the monosodium phosphate, resulting in the formation of disodium pyrophosphate. atamanchemicals.comatamanchemicals.com Careful control of the reaction temperature and time is crucial to prevent the formation of other polyphosphates. atamanchemicals.com The resulting product is then cooled, milled, and sieved to obtain a uniform powder. atamankimya.com

Table 1: Industrial Production Parameters for Disodium Pyrophosphate via Thermal Condensation

Parameter Value/Condition Source(s)
Starting Material Monosodium Phosphate (NaH₂PO₄) atamanchemicals.comatamanchemicals.com
Reaction Type Thermal Dehydration and Condensation atamanchemicals.com
Temperature 250°C - 350°C atamanchemicals.comatamanchemicals.com
Equipment Rotary Kilns or Fluidized Bed Reactors atamanchemicals.com

| Post-Processing | Cooling, Milling, Sieving | atamankimya.com |

Advanced Ion Exchange Techniques for Enhanced Purity Production

For applications requiring exceptionally high purity, advanced purification techniques such as ion exchange chromatography can be employed. While not a primary production method, ion exchange can be used to purify the disodium pyrophosphate solution. collegedunia.comqsstudy.com This technique separates ions based on their affinity to an ion exchange resin. By passing a solution of disodium pyrophosphate through a suitable cation exchange column, impurities can be removed, resulting in a product of higher purity. collegedunia.comqsstudy.com This method is particularly valuable in the production of food-grade and pharmaceutical-grade disodium pyrophosphate.

Precursor Pyrophosphoric Acid Synthesis and Formation Pathways

The synthesis of pyrophosphoric acid is a key step in some of the production routes for its salts, including disodium pyrophosphate.

Pyrophosphoric acid (H₄P₂O₇) can be prepared through several pathways. One common method is the dehydration of orthophosphoric acid (H₃PO₄) by heating it to temperatures between 215°C and 265°C. qsstudy.comyoutube.com This process involves the condensation of two molecules of orthophosphoric acid with the elimination of a water molecule. youtube.com

Another preparative route involves the reaction of phosphoric acid with phosphoryl chloride. testbook.comwikipedia.org Additionally, pyrophosphoric acid can be produced by treating lead pyrophosphate with hydrogen sulfide. collegedunia.comwikipedia.org For commercial purposes, pure pyrophosphoric acid can be obtained through an ion exchange process using sodium pyrophosphate as the starting material. collegedunia.com A process for producing pure, crystallized pyrophosphoric acid involves treating a polyphosphoric acid to a specific P₂O₅ concentration and then seeding it with pyrophosphoric acid crystals under controlled temperature and kneading conditions. google.com

Table 2: Compound Names

Compound Name
Disodium Pyrophosphate
Pyrophosphoric Acid
Monosodium Phosphate
Sodium Hydroxide
Sodium Carbonate
Orthophosphoric Acid
Phosphoryl Chloride
Lead Pyrophosphate
Hydrogen Sulfide

Structural Characterization and Solid State Chemistry

Crystallographic Investigations of Pyrophosphoric Acid and its Alkali Metal Salts

The three-dimensional arrangement of atoms in the solid state is fundamental to understanding the properties of pyrophosphates. Crystallographic studies reveal detailed information about their structure, from the existence of different crystalline forms to the subtle influence of metal cations on the geometry of the pyrophosphate anion.

Disodium (B8443419) pyrophosphate, also known as sodium acid pyrophosphate (SAPP), is known to exist in different crystalline forms, including anhydrous and hydrated states. wikipedia.org The anhydrous form (Na₂H₂P₂O₇) is a white, monoclinic crystalline powder. When crystallized from an aqueous solution below 27 °C, it forms a hexahydrate (Na₂H₂P₂O₇·6H₂O). chemicalbook.com Above this temperature, the hexahydrate converts to the anhydrous salt. chemicalbook.com The presence of water molecules in the crystal lattice of the hydrated form significantly alters its physical properties compared to the anhydrous state. While polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a known phenomenon in other metal pyrophosphates, such as for magnesium pyrophosphate which has α- and β-polymorphs, the specific polymorphic variety for the anhydrous form of disodium pyrophosphate is primarily the monoclinic structure. researchgate.net

Table 1: Crystalline Forms of Disodium Pyrophosphate

Form Chemical Formula Crystal System Key Characteristics
Anhydrous Na₂H₂P₂O₇ Monoclinic A white, non-hygroscopic powder formed by heating sodium dihydrogen phosphate (B84403).

The conformation of the pyrophosphate anion (H₂P₂O₇²⁻) in the solid state is significantly influenced by interactions with the counter-ion, in this case, the sodium cation (Na⁺). The pyrophosphate anion is polyvalent and has a high affinity for cations. wikipedia.org The electrostatic forces between the positively charged sodium ions and the negatively charged oxygen atoms of the pyrophosphate anion are primary determinants of the crystal packing. These interactions affect key geometric parameters of the anion, such as the P-O-P bond angle and the torsional angles around the bridging P-O bond. In alkali metal salts, the cation size and charge density dictate the coordination environment, which in turn stabilizes a particular conformation of the pyrophosphate anion, which can range from nearly eclipsed to fully staggered. Studies on pyrophosphate binding show that both electrostatic forces and hydrogen bonding are crucial in defining the final structure. acs.org The pyrophosphate group has a demonstrated greater affinity for sodium ions than for potassium ions, a factor that plays a role in the specific structural arrangements observed in sodium pyrophosphate salts. nih.gov

Coordination Chemistry of Pyrophosphate Complexes

The pyrophosphate anion is a versatile ligand in coordination chemistry due to its multiple oxygen donor atoms. researchgate.net It can coordinate to metal ions in various ways, leading to a rich diversity of structures, from simple mononuclear complexes to intricate polynuclear and polymeric architectures.

Pyrophosphate ligands can bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. These structures often contain metallacycles, which are ring structures containing one or more metal atoms. For instance, reactions involving Cu(II) ions and pyrophosphate have yielded dinuclear and tetranuclear complexes. researchgate.netacs.org In one such structure, two copper centers are bridged by two dihydrogenpyrophosphate groups, forming a dinuclear unit. researchgate.net A unique tetranuclear copper(II) complex features a quasi-flat structure held together by both short (Oeq−P−Oeq) and long (Oeq−P−O−P−Oeq) pyrophosphate bridging modes. acs.org The formation of these metallacyclic structures is not limited to discrete molecules; an unprecedented two-dimensional polymer containing pyrophosphate has also been synthesized, showcasing the ligand's ability to create extended networks. acs.org

The structural diversity of metal-pyrophosphate complexes stems from the variety of coordination modes the pyrophosphate anion can adopt. These modes are dictated by factors such as the metal ion's nature, the pH of the solution, and the presence of other co-ligands. researchgate.net

Monodentate: The ligand binds to a metal center through one of its oxygen atoms.

Bidentate Chelation: The ligand binds to a single metal center through two oxygen atoms, typically from the same phosphate group, forming a chelate ring.

Bridging: The ligand connects two or more metal centers. This is the most common mode in polynuclear complexes and can occur in several ways, such as a simple P-O-P bridge or using terminal oxygen atoms to link different metal ions. researchgate.netacs.org

The coordination of pyrophosphate to a metal center results in various coordination geometries around the metal, most commonly octahedral or tetrahedral. wikipedia.orglibretexts.org For example, in several characterized complexes, the metal ion is six-coordinate, adopting a distorted octahedral geometry. researchgate.net The specific geometry is influenced by the binding mode of the pyrophosphate and the steric and electronic properties of any co-ligands present in the coordination sphere.

Table 2: Common Pyrophosphate Ligand Binding Modes

Binding Mode Description Typical Resulting Structure
Monodentate Binds through a single oxygen atom to one metal ion. Simple complexes
Bidentate Binds through two oxygen atoms to a single metal ion. Chelate rings
Bidentate/Monodentate Bridging Bridges two metal ions, acting as bidentate to one and monodentate to the other. researchgate.net Dinuclear complexes

Spectroscopic Analysis for Diphosphate (B83284) Structural Elucidation

Spectroscopic techniques are indispensable for characterizing the structure of diphosphates, providing insights that complement crystallographic data. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are particularly powerful in this regard.

³¹P NMR spectroscopy is a highly specific and non-destructive method for analyzing organodiphosphates. nih.gov Since ³¹P is an NMR-active nucleus, it can be observed directly. libretexts.org The ³¹P NMR spectrum of a diphosphate typically shows two signals (or one for a symmetric molecule) whose chemical shifts are indicative of the electronic environment of the phosphorus nuclei. libretexts.orgresearchgate.net Furthermore, spin-spin coupling between the two non-equivalent phosphorus atoms through the bridging oxygen atom (²JP-P) results in the splitting of these signals into doublets, providing definitive evidence of the P-O-P linkage. libretexts.org The magnitude of the coupling constant can offer information about the P-O-P bond angle.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the pyrophosphate group. researchgate.netresearchgate.net The spectra exhibit characteristic bands corresponding to the stretching and bending motions of the P-O-P bridge and the terminal PO₃ groups. These bands are sensitive to the molecular structure, including bond angles, conformation, and coordination to metal ions. nih.govresearchgate.net For instance, the symmetric and asymmetric stretching vibrations of the P-O-P bridge (νₛ(P-O-P) and νₐₛ(P-O-P)) appear in distinct regions of the spectrum. The positions of these bands can indicate whether the P-O-P bond angle is linear or bent. researchgate.net Coordination to a metal ion typically causes shifts in the P-O stretching frequencies, providing evidence of ligand binding. nih.gov

Table 3: Characteristic Vibrational Frequencies for Pyrophosphate Anion

Vibrational Mode Approximate Wavenumber (cm⁻¹) Description
νₐₛ(PO₃) 1170 - 1115 Antisymmetric stretching of terminal PO₃ groups. researchgate.net
νₛ(PO₃) ~1000 Symmetric stretching of terminal PO₃ groups.
νₐₛ(P-O-P) ~900 Asymmetric stretching of the P-O-P bridge. researchgate.net
νₛ(P-O-P) ~750 Symmetric stretching of the P-O-P bridge. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P{¹H} CPMAS NMR, ¹H MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the local chemical environments of nuclei in materials like disodium pyrophosphate. By probing specific atomic nuclei, such as ³¹P and ¹H, solid-state NMR provides crucial information about molecular structure, phase purity, and intermolecular interactions.

³¹P{¹H} Cross-Polarization Magic-Angle Spinning (CPMAS) NMR

³¹P NMR is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin-½ nucleus of the ³¹P isotope. In the solid state, ³¹P{¹H} CPMAS NMR experiments are employed to enhance the signal of phosphorus nuclei that are in close spatial proximity to protons. This technique is highly sensitive to the local environment of the phosphorus atoms within the pyrophosphate anion (H₂P₂O₇²⁻).

The solid-state ³¹P NMR spectrum of pyrophosphates typically features a distinct resonance in the upfield region. For anhydrous disodium pyrophosphate, the two phosphorus atoms are chemically equivalent, leading to a single primary isotropic chemical shift. The chemical shift for pyrophosphates generally falls in the range of 0 to -10 ppm relative to an 85% H₃PO₄ standard. researchgate.net Studies on various pyrophosphate compounds show a characteristic peak around -4 ppm. researchgate.net The presence of protons in the H₂P₂O₇²⁻ anion can influence this chemical shift, with protonated phosphates often appearing at slightly different fields than their non-protonated counterparts. researchgate.net

The spectrum can also reveal the presence of crystalline polymorphs or amorphous content through variations in peak shape and the appearance of multiple resonances. Spinning sidebands, which are artifacts of the magic-angle spinning technique, may also be present and can be used to derive information about the chemical shift anisotropy (CSA), offering further details on the electronic symmetry around the phosphorus nucleus.

¹H Magic-Angle Spinning (MAS) NMR

¹H MAS NMR spectroscopy probes the environments of protons within the solid structure. For disodium pyrophosphate, this technique is essential for characterizing the acidic protons of the dihydrogen pyrophosphate anion and any associated water molecules, particularly in its hydrated forms. wikipedia.org

The ¹H MAS NMR spectrum would be expected to show distinct signals corresponding to:

Acidic Protons (P-OH): A signal attributable to the protons covalently bonded to oxygen atoms in the P-OH groups. The chemical shift of these protons provides insight into the extent of hydrogen bonding within the crystal lattice.

Water of Hydration: If the compound is hydrated (e.g., Na₂H₂P₂O₇·6H₂O), signals from water molecules will be present. These signals can provide information on the mobility and bonding of water within the crystal structure.

The combination of ³¹P and ¹H NMR techniques, including heteronuclear correlation experiments, allows for a comprehensive characterization of the P-O-H framework, confirming the protonation state and connectivity within the solid material.

Table 1: Typical Solid-State NMR Data for Pyrophosphates
TechniqueNucleusExpected Chemical Shift (δ) / ppmInformation Obtained
³¹P MAS NMR³¹P0 to -10 ppmLocal phosphorus environment, presence of polymorphs, chemical shift anisotropy.
¹H MAS NMR¹HVariable (P-OH, H₂O)Characterization of acidic protons and water of hydration, hydrogen bonding network.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a detailed "fingerprint" of the functional groups within a compound. For disodium pyrophosphate, these techniques are used to characterize the vibrations of the P-O bonds within the pyrophosphate anion.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecular dipole moment. ksu.edu.sa The IR spectrum of disodium pyrophosphate is dominated by absorptions from the P₂O₇ unit. Key vibrational modes include:

P-O-P Bridge Vibrations: The central P-O-P bridge gives rise to symmetric (νs) and asymmetric (νas) stretching modes. The asymmetric stretch is typically observed as a strong band in the IR spectrum around 900-980 cm⁻¹, while the symmetric stretch is weaker and appears at a lower frequency (around 720-750 cm⁻¹).

Terminal PO₃/PO₂ Vibrations: The terminal PO₃ groups (or PO₂ in the protonated form) also have symmetric and asymmetric stretching modes. These are typically found at higher frequencies, often in the 1000-1200 cm⁻¹ region, and are usually strong absorptions.

Bending Modes: A complex series of bands at lower frequencies (< 650 cm⁻¹) corresponds to various O-P-O and P-O-P bending and deformation modes.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique where vibrational information is obtained from the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. ksu.edu.sa For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While the H₂P₂O₇²⁻ ion lacks a center of symmetry, the two techniques still provide complementary information.

In the Raman spectrum of a pyrophosphate, the symmetric stretching modes are often more intense than in the IR spectrum. The symmetric P-O-P stretch (νs POP) is typically a strong and sharp band, making it easily identifiable. The symmetric stretches of the terminal PO₃/PO₂ groups also give rise to strong Raman signals.

Together, IR and Raman spectroscopy allow for a complete assignment of the fundamental vibrational modes of the disodium pyrophosphate compound, confirming the structure of the pyrophosphate anion and providing insights into the bonding and symmetry of the crystal. researchgate.net

Table 2: Representative Vibrational Mode Assignments for Pyrophosphates
Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Description
νas(PO₃)~1120 - 1180WeakAsymmetric stretching of terminal PO₃ group
νs(PO₃)~1030 - 1050StrongSymmetric stretching of terminal PO₃ group
νas(P-O-P)~900 - 980Weak/InactiveAsymmetric stretching of P-O-P bridge
νs(P-O-P)~720 - 750StrongSymmetric stretching of P-O-P bridge
δ(O-P-O)&lt; 650Multiple bandsBending and deformation modes of phosphate groups

Note: Frequencies are based on data for pyrophosphate anions and may vary depending on the specific crystal structure and cation. The assignments are modeled after detailed analyses of similar compounds like calcium pyrophosphate dihydrate. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov While disodium pyrophosphate itself is diamagnetic and thus EPR-silent, it can act as a chelating agent, forming stable complexes with paramagnetic transition metal ions (e.g., Mn²⁺, Cu²⁺, Fe³⁺). EPR spectroscopy is an invaluable tool for characterizing the electronic structure and coordination environment of the metal center in these complexes. researchgate.net

When disodium pyrophosphate coordinates to a paramagnetic metal ion, the resulting complex can be studied by EPR. The analysis of the EPR spectrum provides several key parameters:

g-factor: This parameter is analogous to the chemical shift in NMR and is sensitive to the electronic environment of the unpaired electron. The anisotropy of the g-factor (gx, gy, gz) provides information about the symmetry of the ligand field around the metal ion (e.g., octahedral, tetrahedral, or lower symmetry).

Hyperfine Coupling (A): This refers to the interaction between the electron spin and the nuclear spin of the metal ion or nearby ligand atoms. For instance, in a complex with a Cu²⁺ ion (nuclear spin I = 3/2), the EPR signal would be split into a quartet.

Superhyperfine Coupling: If the unpaired electron has significant density on the ligand atoms, coupling to the nuclei of these atoms can be observed. In pyrophosphate complexes, coupling to the ³¹P nuclei (I = 1/2) could provide direct evidence of the covalent character of the metal-ligand bond and the geometry of coordination.

For example, studying a Mn(II)-pyrophosphate complex with EPR would reveal a characteristic six-line spectrum due to hyperfine coupling with the ⁵⁵Mn nucleus (I = 5/2). rsc.org The precise values of the g-factor and the manganese hyperfine coupling constant (A) would be indicative of the coordination number and the nature of the oxygen ligands provided by the pyrophosphate. This information is critical for understanding the structure and bonding in these metallo-complexes.

Table 3: Information from EPR Spectroscopy of Metal-Pyrophosphate Complexes
EPR ParameterSymbolStructural Information Derived
g-factorgElectronic environment and symmetry of the metal ion's coordination sphere.
Hyperfine Coupling ConstantANature of the metal ion and information on the electron density at the metal nucleus.
Superhyperfine Coupling ConstantA (ligand)Covalent character of the metal-ligand bond and spatial arrangement of ligands (e.g., ³¹P).

Mechanistic Principles and Reaction Dynamics

Mechanistic Role in Chemical Activation Processes (e.g., activated carbon preparation)

The role of pyrophosphoric acid disodium (B8443419) as a direct chemical activating agent in the preparation of activated carbon is not substantially documented in scientific literature. Chemical activation is a process that utilizes chemical agents to enhance the porous structure and surface area of a carbonaceous precursor material during heat treatment.

While pyrophosphoric acid disodium is not commonly cited as an activating agent, the mechanism of activation by phosphorus-containing compounds is well-understood through studies involving phosphoric acid (H₃PO₄). In this process, phosphoric acid acts as a dehydration agent and a template for pore creation. It promotes the degradation of lignocellulosic materials, catalyzes the cleavage of chemical bonds, and facilitates the formation of a cross-linked, rigid matrix. Upon heating, the acid is removed, leaving behind a well-developed porous structure. This mechanism involves the formation of phosphate (B84403) and polyphosphate esters that create a scaffold, which, upon decomposition, results in a porous carbon structure.

Given the lack of direct research on this compound for this application, its specific mechanistic role remains undefined in this context.

Principles of Metal Ion Chelation and Sequestration Dynamics

This compound is an effective chelating and sequestering agent due to the polyvalent nature of the pyrophosphate anion (P₂O₇⁴⁻). This anion possesses a high affinity for polyvalent metal cations, forming stable, soluble complexes. researchgate.net

The principle of chelation by pyrophosphate involves the formation of multiple coordinate bonds between the oxygen atoms of the pyrophosphate and a single central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate. This multidentate coordination is entropically favored over monodentate coordination by simple ions like phosphate, leading to a significant increase in the stability of the resulting metal complex. This phenomenon is known as the chelate effect.

The dynamics of sequestration involve the rapid binding of metal ions from the surrounding solution, effectively removing them from a state where they could participate in other reactions, such as precipitation or catalysis of undesirable chemical processes. The stability of these metal-pyrophosphate complexes is described by their stability constants (log K), which quantify the equilibrium of the complex formation. Higher stability constants indicate a stronger affinity between the pyrophosphate and the metal ion.

Table 1: Stability Constants of Selected Metal-Pyrophosphate Complexes

Metal Ion Complex Log K
Mg²⁺ Mg(P₂O₇)²⁻ 5.4
Ca²⁺ Ca(P₂O₇)²⁻ 5.0
Mn²⁺ Mn(P₂O₇)²⁻ 6.7

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

The sequestration process is dynamic, with the pyrophosphate anion readily exchanging with other ligands or binding to available metal ions until an equilibrium is reached. This ability to control metal ion activity is crucial in various industrial and biological contexts.

Biochemical Reaction Mechanisms (Non-Clinical)

Inorganic pyrophosphatases (PPases) are a ubiquitous class of enzymes that catalyze the hydrolysis of inorganic pyrophosphate (PPi) into two orthophosphate (Pi) ions. slu.se This reaction is highly exergonic, with a large negative change in Gibbs free energy (ΔG), which provides a thermodynamic driving force for numerous biosynthetic reactions that produce pyrophosphate as a byproduct, such as DNA and protein synthesis. slu.sersc.org By keeping the concentration of pyrophosphate low, PPases render these biosynthetic pathways effectively irreversible. slu.se

The catalytic mechanism of soluble PPases involves a nucleophilic attack on one of the phosphorus atoms of the pyrophosphate molecule by a water molecule activated by the enzyme's active site. gjphosphate.com This process is facilitated by the presence of divalent metal ions, typically Mg²⁺, which are essential for catalysis. nih.gov The hydrolysis proceeds through a series of steps involving the binding of the metal-pyrophosphate complex, the nucleophilic attack, and the sequential release of the two phosphate products. mdpi.com

While the hydrolysis of pyrophosphate is thermodynamically favorable, under certain conditions, the reaction can be reversible, leading to the synthesis of pyrophosphate from orthophosphate. This is particularly notable for membrane-bound proton-pumping pyrophosphatases (H⁺-PPases). These enzymes can utilize the energy from a pre-existing proton gradient across a membrane to drive the synthesis of pyrophosphate. wikipedia.org This reverse reaction, or pyrophosphate synthesis, has been observed in the tonoplasts of plant cells and in certain bacteria, where it can play a role in cellular energy homeostasis. wikipedia.org

The kinetics of pyrophosphate-dependent enzymes are often studied to understand their catalytic efficiency and mechanism. Many of these enzymes follow Michaelis-Menten kinetics, which describe the relationship between the initial reaction rate (v₀), the maximum reaction rate (Vmax), the Michaelis constant (Km), and the substrate concentration [S].

One well-studied example is pyrophosphate-dependent phosphofructokinase (PPi-PFK) , which catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate using pyrophosphate as the phosphoryl donor. Kinetic studies have revealed that the reaction mechanism can be random or ordered depending on the organism. dntb.gov.uanih.gov For instance, the enzyme from Propionibacterium freudenreichii exhibits a proton-shuttle mechanism involving general acid-base catalysis. dntb.gov.ua

Another important pyrophosphate-dependent enzyme is undecaprenyl pyrophosphate synthase (UPPs) , which is involved in bacterial cell wall biosynthesis. UPPs catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP). Kinetic analyses of E. coli UPPs have determined the Km values for its substrates and its catalytic rate (kcat).

Table 2: Kinetic Parameters of Selected Pyrophosphate-Dependent Enzymes

Enzyme Organism Substrate Km (µM) kcat (s⁻¹)
PPi-PFK Giardia lamblia PPi - 83
PPi-PFK Giardia lamblia Fructose-6-phosphate - 83
UPPs Escherichia coli IPP 4.1 ± 0.3 2.5 ± 0.1

Substrate-enzyme interactions in these enzymes are highly specific and often involve conformational changes in the enzyme upon substrate binding. These interactions are crucial for positioning the substrates correctly within the active site for catalysis to occur.

Metal cofactors, particularly divalent cations like Mg²⁺, are indispensable for the function of most pyrophosphate-dependent enzymes. nih.gov These metal ions can play several roles in the catalytic mechanism, including:

Stabilizing the negative charges of the pyrophosphate molecule.

Orienting the substrate within the active site for optimal interaction.

Activating a water molecule for nucleophilic attack.

Shielding charges during the reaction to lower the activation energy.

A key concept in the mechanism of these enzymes is the "true substrate." Rather than the free pyrophosphate anion, the actual substrate that binds to the enzyme's active site is often a metal-pyrophosphate complex, most commonly MgP₂O₇²⁻ or Mg₂P₂O₇. This complex formation neutralizes some of the negative charge of the pyrophosphate, making it more electrostatically favorable for binding to the active site.

Studies on inorganic pyrophosphatase have shown that multiple metal ions are often required for maximal activity. nih.gov For instance, the catalytic mechanism of some PPases involves three or more metal ions. nih.gov These ions can be structurally and functionally distinct, with some being tightly bound to the enzyme and others binding along with the substrate. The precise number and type of metal ions can influence the enzyme's catalytic efficiency and substrate specificity.

In microbial metabolism, particularly in bacteria like Escherichia coli, pyrophosphate plays a crucial role in the thermodynamics of biosynthetic pathways. Numerous anabolic reactions, including the synthesis of DNA, RNA, proteins, and other macromolecules, release pyrophosphate. The subsequent hydrolysis of this pyrophosphate by inorganic pyrophosphatase is essential for driving these reactions to completion. rsc.org

In E. coli, the gene ppa encodes for a soluble inorganic pyrophosphatase that is essential for growth. The activity of this enzyme maintains a low intracellular concentration of pyrophosphate, ensuring that biosynthetic reactions remain thermodynamically favorable. Without efficient pyrophosphate hydrolysis, the accumulation of this molecule would lead to the reversal of these critical synthetic reactions, inhibiting cell growth.

Pyrophosphate is generated in several key metabolic hubs in E. coli, including:

Aminoacyl-tRNA synthesis: The activation of amino acids for protein synthesis.

Nucleic acid synthesis: The polymerization of nucleotides into DNA and RNA.

Cofactor biosynthesis: The synthesis of essential coenzymes.

The central carbon metabolism of E. coli is intricately linked to pyrophosphate homeostasis. The energy status of the cell and the rates of biosynthesis are directly influenced by the balance between pyrophosphate production and hydrolysis. Therefore, inorganic pyrophosphatase is a critical enzyme for maintaining metabolic stability and ensuring the efficient use of resources for growth and proliferation in E. coli.

In Vitro Inhibition of Bone Dissolution and Farnesyl Pyrophosphate Synthase

This compound and its analogs, such as diphosphonates, exhibit significant inhibitory effects on biological processes in vitro, particularly bone dissolution and the activity of farnesyl pyrophosphate synthase (FPPS).

Inhibition of Bone Dissolution:

Structurally related compounds to disodium pyrophosphate, known as diphosphonates, have been shown to effectively inhibit the dissolution of hydroxyapatite (B223615), the primary mineral component of bone, in laboratory settings. These compounds retard the rate at which apatite crystals dissolve. wikipedia.org Furthermore, they have demonstrated the ability to inhibit bone resorption, the process by which osteoclasts break down bone tissue. This inhibition has been observed in tissue cultures of mouse calvaria that were stimulated with parathyroid extract to induce resorption. wikipedia.org The mechanism of action is believed to involve the high affinity of bisphosphonates for bone mineral, leading to their accumulation in areas of active bone resorption. nih.govcdnsciencepub.com Once localized, they are thought to act as metabolic inhibitors for osteoclasts, the cells responsible for bone breakdown. nih.govcdnsciencepub.com Studies with isolated avian osteoclasts have shown that bisphosphonates cause a direct, dose-dependent suppression of their resorptive activity. nih.govcdnsciencepub.com This metabolic inhibition is supported by findings that these compounds reduce osteoclastic protein synthesis. nih.govcdnsciencepub.com

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS):

Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the production of isoprenoids—a diverse class of molecules essential for various cellular functions. datapdf.comresearchgate.net Nitrogen-containing bisphosphonates (N-BPs), which are analogs of pyrophosphate, are potent inhibitors of FPPS. datapdf.comwikipedia.org This inhibition is a primary molecular mechanism underlying their use in conditions characterized by excessive bone resorption. datapdf.comgoogleapis.com

FPPS catalyzes the consecutive condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and then with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP). datapdf.comresearchgate.net FPP is a precursor for the synthesis of cholesterol and for the prenylation of small GTPase signaling proteins, a process crucial for their proper localization and function. datapdf.comresearchgate.net By inhibiting FPPS, N-BPs reduce the levels of FPP and geranylgeranyl pyrophosphate (GGPP), thereby disrupting protein prenylation and leading to impaired cellular function and, in the case of osteoclasts, apoptosis. datapdf.comresearchgate.net The inhibitory action of N-BPs is due to their structural similarity to the natural substrate, geranyl pyrophosphate, allowing them to bind to the active site of the enzyme. datapdf.com

TargetInhibitor ClassMechanism of InhibitionIn Vitro Model
Bone Dissolution DiphosphonatesRetardation of hydroxyapatite crystal dissolution and metabolic inhibition of osteoclasts.Mouse calvaria tissue culture, isolated avian osteoclasts. wikipedia.orgnih.govcdnsciencepub.com
Farnesyl Pyrophosphate Synthase (FPPS) Nitrogen-containing BisphosphonatesCompetitive inhibition of the enzyme's active site, disrupting the mevalonate pathway.Enzyme kinetic studies, crystallographic studies of mutated FPPS proteins. datapdf.com

Mechanisms in Advanced Sensing and Recognition Systems

Disodium pyrophosphate's unique chemical properties are leveraged in the development of advanced sensing and recognition systems, particularly those involving metal complexes. The mechanisms behind this detection often involve sophisticated molecular interactions.

Induced Fit Binding Models for Analyte Detection with Metal Complexes

The principle of "induced fit," famously used to describe enzyme-substrate interactions, is also applicable to the detection of pyrophosphate by certain metal complexes. In this model, the receptor (the metal complex) is not a rigid structure but rather possesses flexibility. Upon initial interaction with the analyte (pyrophosphate), the receptor undergoes a conformational change to create a more complementary binding site. wikipedia.org

A notable example involves an Fe-salen based probe for pyrophosphate detection. The initial binding of the triply protonated pyrophosphate species (HP₂O₇³⁻) to the "flexible" metal complex is a key step. wikipedia.org This initial interaction induces a structural rearrangement in the complex, leading to a more stable, bidentate coordination. This induced-fit mechanism explains the high selectivity of the probe for pyrophosphate over other structurally similar anions like ATP, which may be too bulky, or orthophosphate, which may be too small to induce the necessary conformational change. wikipedia.org The selectivity of these systems can also be tuned by substituting the metal ion within the complex, which alters the binding affinities and, consequently, the response to different analytes.

Studies of Linkage Isomerism and Intermediate Stabilization in Probe Design

The design of selective pyrophosphate probes also takes into account more nuanced chemical phenomena such as linkage isomerism and the stabilization of intermediate species. Linkage isomerism refers to the ability of a ligand to coordinate to a metal center through different atoms.

In the case of the Fe-salen probe, after the initial end-on coordination of HP₂O₇³⁻, the pyrophosphate species switches from a monodentate to a bidentate coordination mode. This change in coordination is a form of linkage isomerism. wikipedia.org This process is believed to occur via an equilibrium, and the resulting intermediate is further stabilized by hydrogen bonding interactions. This stabilization is crucial as it "activates" the probe for the subsequent, rate-limiting step that leads to a detectable signal, such as the release of a fluorescent molecule. wikipedia.org This multi-step recognition process, involving an initial flexible binding followed by a stabilizing isomeric switch, is a key strategy in designing probes with high selectivity for pyrophosphate, even in complex biological environments. wikipedia.org

Thermal Condensation and Oligomerization Reaction Pathways to Polyphosphates

Disodium pyrophosphate (Na₂H₂P₂O₇), also known as sodium acid pyrophosphate, is a key intermediate in the formation of longer-chain polyphosphates through thermal condensation and oligomerization reactions. These processes involve the elimination of water molecules at elevated temperatures to form P-O-P bonds, extending the phosphate chain.

The thermal decomposition of sodium phosphates is a stepwise process. Disodium dihydrogen pyrophosphate, when heated above approximately 240 °C (513 K), can produce sodium trimetaphosphate (a cyclic polyphosphate). datapdf.comresearchgate.net Further heating to around 320 °C (593 K) can lead to the decomposition of sodium trimetaphosphate into sodium metaphosphate, which is a high-molecular-weight linear polyphosphate. datapdf.comresearchgate.net

The general pathway for the formation of polyphosphates from orthophosphate derivatives begins with a condensation reaction between two phosphate units. This process can continue, adding more phosphate units to the chain. wikipedia.org The production of sodium tripolyphosphate (STPP), for instance, can be achieved by the calcination of a mixture of pyrophosphates. google.com The presence of water vapor can play a catalytic role in these reactions, facilitating ionic diffusion and the hydrolysis and reformation of P-O-P linkages, which can influence the reaction rate and the distribution of polyphosphate chain lengths. cdnsciencepub.com

The specific products and reaction rates are highly dependent on factors such as temperature, reaction time, and the presence of other substances. For example, the formation of sodium tripolyphosphate from a mixture of sodium dihydrogen orthophosphate and disodium hydrogen orthophosphate is most rapid at around 290 °C (563 K). datapdf.com

Starting MaterialTemperatureKey ProductsReaction Type
Sodium Dihydrogen Orthophosphate (2 NaH₂PO₄)~220-250 °CDisodium Pyrophosphate (Na₂H₂P₂O₇) + H₂OCondensation
Disodium Pyrophosphate (Na₂H₂P₂O₇)> 240 °C (513 K)Sodium Trimetaphosphate (Na₃P₃O₉)Oligomerization/Cyclization
Sodium Trimetaphosphate (Na₃P₃O₉)~320 °C (593 K)Sodium Metaphosphate ((NaPO₃)ₓ)Polymerization
Mixture of Pyrophosphates300-450 °CSodium Tripolyphosphate (Na₅P₃O₁₀)Condensation/Oligomerization

Research in Materials Science and Engineering Applications

Surface Engineering and Functionalization

The ability of pyrophosphoric acid and its salts to interact with and modify material surfaces has been a subject of extensive research. These interactions are leveraged to impart desired functionalities such as biocompatibility, altered surface energy, and enhanced corrosion resistance.

The surface of synthetic colloidal calcium hydroxyapatite (B223615) (CaHap) can be effectively modified using pyrophosphoric acid (PP). Research has shown that treating CaHap with a solution of pyrophosphoric acid in acetone leads to significant changes in the material's surface chemistry. While this modification does not cause remarkable changes in the crystal structure or particle morphology, it substantially increases the phosphate (B84403) content on the surface. This treatment has been observed to decrease the Ca/P molar ratio of CaHap from 1.62 to 1.35.

Infrared spectroscopy results indicate that the pyrophosphoric acid reacts with the surface P-OH groups of the calcium hydroxyapatite. This reaction forms additional surface P-OH groups, which can be represented by the following reaction: surface P-OH + H₄P₂O₇ → surface P-O-PO(OH)₂ + H₃PO₄.

A notable consequence of this surface modification is its effect on the thermal stability of the material. When the modified CaHap with a Ca/P molar ratio of less than 1.50 is heated to 850°C in the air, it transforms into β-Ca₃(PO₄)₂.

Table 1: Effect of Pyrophosphoric Acid Treatment on Calcium Hydroxyapatite

Property Before Modification After Modification with Pyrophosphoric Acid
Ca/P Molar Ratio 1.62 1.35
Surface Groups P-OH P-O-PO(OH)₂
Thermal Behavior (at 850°C) Stable Transformation to β-Ca₃(PO₄)₂ (for Ca/P < 1.50)

While direct studies on the use of disodium (B8443419) pyrophosphate for the surface functionalization of strontium aluminate nanoparticles are not extensively documented, the principles of phosphate-based surface modification are relevant. Strontium aluminate nanoparticles are known for their long-lasting phosphorescence, but they can be susceptible to hydrolysis. To mitigate this, various encapsulation and coating procedures have been explored, including the use of phosphoric acid. The application of a phosphate-based coating can enhance the stability of these nanoparticles in aqueous environments.

The functionalization process would likely involve the interaction of pyrophosphate ions with the surface of the strontium aluminate nanoparticles. This could lead to the formation of a protective phosphate layer, which would not only improve their stability but could also provide functional groups for further conjugation with other molecules, thereby tailoring their surface functionality for specific applications such as in bioimaging or as security markers. The selection of appropriate precursors and synthesis conditions is crucial in tailoring the luminescent and structural properties of strontium aluminate phosphors.

Pyrophosphoric acid plays a crucial role in the electrochemical anodizing of aluminum and its alloys to create surfaces with tailored properties. Anodizing aluminum in a pyrophosphoric acid electrolyte can lead to the formation of a superhydrophilic surface with nanostructured aluminum oxide. The process involves the successive formation of a barrier oxide film, a porous oxide film, and unique pyramidal bundle structures composed of alumina (B75360) nanofibers. The morphology of these structures, and consequently the surface wettability, is highly dependent on the anodizing time. The highest degree of superhydrophilicity is achieved at an optimal anodizing duration, which corresponds to a specific surface morphology.

Beyond superhydrophilicity, phosphate coatings are well-established for enhancing the corrosion resistance of aluminum alloys. The presence of phosphate ions in a solution can significantly reduce the corrosion rate of aluminum alloys by forming a protective conversion film on the surface. This is particularly effective in mitigating localized corrosion that can occur in these alloys. Electrochemical impedance spectroscopy studies have confirmed that the charge transfer resistance of aluminum alloys increases in the presence of phosphates, indicating a lower corrosion rate.

Table 2: Properties of Anodized Aluminum Coatings

Treatment Key Feature Resulting Property
Anodizing in Pyrophosphoric Acid Formation of nanostructured aluminum oxide Superhydrophilicity
Phosphate Conversion Coating Formation of a protective phosphate film Enhanced Corrosion Resistance

Polymer Chemistry and Composites

Disodium pyrophosphate and related pyrophosphoric acid derivatives are also utilized in the field of polymer chemistry, both in the synthesis of novel polymers and in the formulation of high-performance polymer composites.

In the synthesis of polyphosphodiesters, which are polymers with structural similarities to natural nucleic acids, pyrophosphoric acid is a key reagent. Compared to phosphoric acid, pyrophosphoric acid exhibits a substantial increase in acidity and reactivity, making it a more effective polycondensation agent with diols and polyols. The synthesis of these polymers is of interest due to their potential biocompatibility and applications in the biomedical field.

The reaction of pyrophosphoric acid with diols leads to the formation of polyphosphodiester chains. The properties of the resulting polymers, such as their physical state and mechanical properties, are dependent on the length of the alkyl chains of the diols used in the synthesis. For instance, poly(alkylene phosphate)s can exhibit amorphous or crystalline behavior depending on the number of methylene groups between the phosphate units.

Disodium pyrophosphate is a component in intumescent flame retardant (IFR) systems for polymers. The flame retardant mechanism of these phosphorus-based compounds primarily operates in the condensed phase through the promotion of char formation. When exposed to heat, the pyrophosphate decomposes to produce phosphoric and polyphosphoric acids. These acidic species act as catalysts for the dehydration of the polymer matrix, leading to the formation of a carbonaceous char layer on the surface of the material.

This char layer serves as a protective barrier with several functions:

Thermal Insulation: It insulates the underlying polymer from the heat of the flame, slowing down its thermal degradation.

Mass Transfer Barrier: The char layer obstructs the diffusion of flammable volatile degradation products from the polymer to the flame and prevents oxygen from reaching the polymer surface.

Reduced Smoke and Toxic Gas Emission: By promoting charring, the amount of polymer that undergoes combustion is reduced, leading to lower smoke and toxic gas production.

The effectiveness of the char layer is dependent on its structure, which should be compact and voluminous to provide optimal protection. The presence of nitrogen-containing compounds in the IFR system can contribute to the blowing of the char, creating a more insulating foam-like structure.

Industrial Process Enhancement Research

Mineral Processing Applications as Frothers and Depressants

Pyrophosphoric acid disodium, also known as disodium pyrophosphate (DSPP), finds application in the froth flotation of minerals, where it primarily functions as a depressant. In this capacity, it selectively hinders the flotation of certain minerals, allowing for the separation of valuable minerals from gangue (unwanted rock or mineral). This is achieved by making the surface of the targeted mineral hydrophilic (water-attracting), which prevents it from attaching to air bubbles and floating to the surface.

The effectiveness of DSPP as a depressant is influenced by various factors within the flotation process, including the type of ore, the pH of the pulp, and the presence of other reagents such as collectors and frothers. Collectors are chemicals that selectively bind to the surface of valuable minerals, rendering them hydrophobic (water-repelling) and facilitating their attachment to air bubbles. Frothers are added to create a stable froth layer that carries the mineral-laden bubbles to the surface for collection.

In the context of lead-zinc ore processing, depressants are crucial for separating galena (lead sulfide) from sphalerite (zinc sulfide). While DSPP can be used, combinations of sodium cyanide and zinc sulfate are also commonly employed to depress sphalerite while galena is floated. The choice of depressant and its dosage are critical, as an excess can inadvertently depress the valuable mineral as well.

The interaction between depressants and frothers is also a key area of research. High concentrations of depressants can sometimes destabilize the froth, leading to reduced recovery of valuable minerals. Therefore, optimizing the dosage of both the frother and the depressant is essential to maintain a stable froth and achieve efficient separation. Research has shown that increasing the frother dosage can counteract the negative effects of high depressant concentrations on froth stability.

While the primary role of DSPP is as a depressant, the broader category of phosphates can also act as dispersants in some mineral processing applications.

Table 1: Role of this compound (DSPP) and Related Reagents in Mineral Flotation

Reagent TypeSpecific Example(s)Primary FunctionMechanism of Action
Depressant This compound (DSPP) , Sodium Cyanide, Zinc SulfateTo selectively prevent the flotation of certain minerals.Increases the hydrophilicity of the mineral surface, preventing collector adsorption and attachment to air bubbles.
CollectorXanthates, DithiophosphatesTo make valuable minerals hydrophobic.Adsorbs onto the mineral surface, creating a water-repellent layer that attaches to air bubbles.
FrotherPine Oil, Methyl Isobutyl Carbinol (MIBC)To create a stable froth for mineral collection.Reduces the surface tension of water, allowing for the formation of stable air bubbles.
pH ModifierLime, Sodium Hydroxide (B78521)To control the chemical conditions of the flotation pulp.Adjusts the pH to optimize the performance of collectors and depressants.
ActivatorCopper SulfateTo enhance the flotation of specific minerals.Modifies the mineral surface to promote collector adsorption.

Optimization in Electroplating Processes

This compound, in the form of pyrophosphate-based electrolytes, plays a significant role in the optimization of electroplating processes, particularly for copper and tin. These baths are favored for their ability to produce desirable deposit characteristics and for being a less hazardous alternative to traditional cyanide-based solutions.

Copper Plating:

In copper electroplating, pyrophosphate baths are known for their excellent throwing power, which is the ability to deposit a uniform layer of metal on an object with a complex shape. This makes them particularly suitable for applications such as the fabrication of printed circuit boards (PCBs), where uniform plating inside small through-holes is critical. The deposits from pyrophosphate copper baths are typically bright, ductile, and non-corrosive.

The optimization of these baths involves controlling several key parameters:

pH: The pH of the pyrophosphate bath is crucial and is typically maintained in the mildly alkaline range of 8.2 to 8.8. Deviations outside this range can lead to the precipitation of copper pyrophosphate at low pH or copper hydroxide at high pH.

Temperature: Operating temperatures are generally between 120 and 140 °F (approximately 49 to 60 °C). Higher temperatures can increase the maximum current density and improve the conductivity of the solution.

Composition: The bath contains copper pyrophosphate as the source of copper ions and an excess of potassium or sodium pyrophosphate to form a stable copper complex, [K6Cu(P2O7)2], and to increase conductivity. Additives like ammonia and nitrate salts can be used to refine the grain of the deposit and reduce polarization at higher current densities.

Contamination Control: Pyrophosphate solutions are sensitive to organic contamination, which can negatively impact the quality of the deposit. Regular carbon treatment is often necessary to remove these impurities. Over time, the pyrophosphate can hydrolyze to form orthophosphate, which reduces the bath's throwing power and the ductility of the deposit.

Table 2: Typical Composition and Operating Parameters for a Pyrophosphate Copper Plating Bath

ParameterRangePurpose
Copper Pyrophosphate (Cu₂P₂O₇)25-40 oz/galSource of copper ions
Potassium Pyrophosphate (K₄P₂O₇)ExcessForms copper complex, increases conductivity
pH8.2 - 8.8Maintain stability of the complex
Temperature120 - 140 °FIncrease current density and conductivity
Additives (e.g., Ammonia, Nitrate)VariesGrain refinement, reduce polarization

Tin Plating:

Pyrophosphate is also utilized in tin electroplating, often in alkaline baths. Similar to copper plating, pyrophosphate-based tin electrolytes offer good throwing power and produce desirable deposit characteristics. Research has focused on the role of pyrophosphate in influencing the morphology and deposition kinetics of tin and tin alloys. Disodium hydrogen phosphate has been investigated as an inhibitor to prevent the electrochemical migration of tin, which can cause short circuits in electronic devices. It works by forming a protective film on the anode, slowing down the dissolution of tin.

The optimization of electroplating processes using this compound and its derivatives is a continuous area of research. The goal is to enhance the performance of the plating bath, improve the quality and uniformity of the deposited layer, and minimize environmental impact. This includes the development of new additives and the fine-tuning of operating parameters for specific applications.#### 5.3.3. Detergency Enhancement Mechanisms in Low-Temperature Washing Cycles

This compound, as a type of phosphate, can enhance the performance of laundry detergents, particularly in low-temperature washing cycles. The trend towards washing clothes at lower temperatures (e.g., 30°C or 40°C) is driven by the need for energy conservation and the desire to protect delicate fabrics. However, lower temperatures can reduce the effectiveness of detergents in removing certain types of soil, especially oily and greasy stains.

The primary role of this compound in a detergent formulation is as a "builder." Builders are crucial components that improve the cleaning efficiency of surfactants, the main cleaning agents in detergents. The mechanisms by which this compound enhances detergency in low-temperature washes include:

Water Softening: One of the most significant functions of a builder is to counteract the effects of water hardness. Hard water contains high levels of dissolved minerals, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ions. These ions can interfere with the cleaning action of surfactants by precipitating them, forming soap scum, and reducing their effectiveness. This compound is a chelating agent, meaning it can bind with these hardness ions to form soluble complexes. This process, known as sequestration, effectively removes the hardness ions from the wash water, allowing the surfactants to work more efficiently at removing soil from fabrics.

Buffering and Alkalinity: this compound helps to maintain a stable, alkaline pH in the wash water. An alkaline environment is beneficial for several reasons. It aids in the saponification of fats and oils, making them easier to remove. It also helps to neutralize acidic soils and can enhance the performance of other detergent ingredients, such as enzymes and bleaching agents, which often have optimal activity at a specific pH range.

Dispersion and Suspension of Soil: By binding to soil particles, this compound helps to break them down and disperse them in the wash water. It also plays a role in preventing the redeposition of removed soil back onto the fabrics. This is achieved by creating a negative charge on both the soil particles and the fabric surfaces, causing them to repel each other and keeping the soil suspended in the water until it is rinsed away.

The effectiveness of detergents in low-temperature washes is a complex interplay of various ingredients. While this compound plays a vital role as a builder, modern detergents also rely on advanced enzyme technology and specialized surfactants that are designed to be effective at lower temperatures. Enzymes, such as proteases, amylases, and lipases, target specific types of stains (protein, starch, and fat, respectively) and can be highly effective even in cold water.

Table 3: Mechanisms of Detergency Enhancement by this compound in Low-Temperature Washing

MechanismDescriptionImpact on Low-Temperature Washing
Water Softening (Sequestration) Binds with calcium and magnesium ions in hard water to form soluble complexes.Prevents the deactivation of surfactants, allowing them to function effectively at lower temperatures where their activity might already be reduced.
Buffering and Alkalinity Maintains a stable, alkaline pH in the wash water.Optimizes the conditions for the removal of acidic soils and enhances the performance of pH-sensitive enzymes and bleaching agents that are crucial for cold-water cleaning.
Soil Dispersion and Suspension Breaks down soil particles and prevents them from redepositing onto fabrics.Ensures that once soil is removed, it stays suspended in the wash water and is effectively rinsed away, which can be more challenging at lower temperatures due to reduced solubility of some soils.

Research continues to focus on developing detergent formulations that provide excellent cleaning performance at even lower temperatures, further reducing the environmental impact of laundry. This includes the exploration of novel builders, surfactants, and enzyme systems that are optimized for cold-water conditions.#### 5.3.4. Role as a Buffering Agent and Stabilizer in Formulation Science (e.g., for active ingredients)

This compound is a versatile excipient in formulation science, valued for its dual functionality as both a buffering agent and a stabilizer. These properties are crucial for maintaining the quality, efficacy, and shelf life of a wide range of products, including pharmaceuticals, cosmetics, and food.

As a Buffering Agent:

A buffering agent is a substance that resists changes in pH when an acid or alkali is added to a solution. This is a critical function in many formulations where the stability and activity of the active ingredients are highly dependent on a specific pH range. This compound, being a salt of a weak acid (pyrophosphoric acid) and a strong base (sodium hydroxide), can act as a buffer.

The mechanism involves the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻), which can donate or accept protons (H⁺) to neutralize added acids or bases, thereby maintaining a relatively constant pH. This is particularly important in:

Pharmaceutical Formulations: Many drugs are sensitive to pH changes, which can affect their solubility, stability, and bioavailability. A stable pH is also essential for parenteral (injectable) and ophthalmic (eye) preparations to prevent irritation and ensure patient comfort.

Cosmetic and Personal Care Products: The pH of skincare and haircare products needs to be controlled to be compatible with the natural pH of the skin and hair, preventing irritation and maintaining the product's intended function. For example, in hair dyes and bleaching agents, this compound helps to control the chemical reactions required for coloring and lightening.

As a Stabilizer:

In its role as a stabilizer, this compound helps to maintain the physical and chemical integrity of a formulation over time. This is achieved through several mechanisms:

Chelating Agent (Sequestrant): Pyrophosphate is a polyvalent anion with a high affinity for polyvalent metal cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺). By binding to these metal ions, it forms stable, soluble complexes. This is important because trace amounts of metal ions can act as catalysts for oxidation and other degradation reactions that can compromise the stability of active ingredients. For example, it can stabilize hydrogen peroxide solutions against reduction by chelating metal ions that would otherwise promote its decomposition.

Emulsifier: In some formulations, this compound can act as an emulsifying agent, helping to stabilize mixtures of oil and water that would otherwise separate. This is relevant in the formulation of creams, lotions, and other emulsified products.

Corrosion Inhibitor: In cosmetic and personal care products, disodium phosphate (a related compound) can function as a corrosion inhibitor, preventing the rusting of metallic packaging materials.

Table 4: Functions of this compound in Formulation Science

FunctionMechanismExamples of Applications
Buffering Agent Resists changes in pH by donating or accepting protons.Maintaining the stability of pH-sensitive drugs in pharmaceutical preparations; ensuring skin and hair compatibility in cosmetic products.
Stabilizer (Chelating Agent) Binds with polyvalent metal ions to prevent them from catalyzing degradation reactions.Stabilizing hydrogen peroxide solutions; preventing discoloration in processed foods; enhancing the stability of active pharmaceutical ingredients.
Stabilizer (Emulsifier) Helps to create and maintain stable mixtures of oil and water.Formulation of creams, lotions, and other cosmetic emulsions.

Analytical Chemistry and Advanced Detection Methodologies

Chromatographic Separation and Quantification of Pyrophosphate and Related Phosphates

Chromatographic techniques are powerful tools for the separation and quantification of pyrophosphate from other phosphate (B84403) compounds. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

Ion chromatography (IC) has emerged as a robust and widely used technique for the determination of pyrophosphate and other polyphosphates. thermofisher.com The method's high selectivity and sensitivity make it suitable for analyzing these ions in various samples, including food products and biological materials. thermofisher.comnih.gov

The development of an IC method involves the careful selection of an appropriate analytical column, eluent, and detector. For the separation of pyrophosphate, high-capacity anion-exchange columns, such as the IonPac AS11-HC and AS16, are frequently employed. thermofisher.comnih.gov These columns, featuring hydroxide-selective resins, allow for the effective separation of various phosphate species. thermofisher.com A gradient elution using potassium hydroxide (B78521) (KOH) is often utilized, enabling the sequential separation of ortho-phosphate, pyrophosphate, and longer-chain polyphosphates within a single analytical run. thermofisher.comnih.gov Detection is typically achieved using a suppressor-type conductivity detector, which enhances the signal-to-noise ratio and improves detection limits. thermofisher.comnih.gov

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov Key validation parameters include linearity, precision, accuracy, and sensitivity (limits of detection and quantitation). asdlib.org Studies have demonstrated excellent linearity for pyrophosphate over a wide concentration range, with correlation coefficients often exceeding 0.999. thermofisher.comasianpubs.org The precision of the method is typically high, with relative standard deviations (RSDs) for replicate measurements being consistently low. nih.govasdlib.org Accuracy, often assessed through spike recovery experiments in various sample matrices, has been shown to be within acceptable limits. nih.govasianpubs.org The detection limits for pyrophosphate using IC are typically in the low µg/L range, highlighting the method's high sensitivity. thermofisher.com

ParameterTypical PerformanceReference
Analytical ColumnIonPac AS11-HC, IonPac AS16 thermofisher.comnih.gov
EluentPotassium Hydroxide (KOH) Gradient thermofisher.comnih.gov
DetectorSuppressed Conductivity thermofisher.comnih.gov
Linear Range0.3 - 60 mg/L nih.gov
Detection Limit16.39 µg/L thermofisher.com
Recovery81.8% - 100.0% nih.gov

Filter-paper chromatography is a classic and relatively simple technique that can be employed for the separation and identification of different phosphate species, including pyrophosphate. acs.org This method is based on the principle of partition chromatography, where the components of a mixture are separated based on their differential affinities for the stationary phase (water held in the pores of the filter paper) and a mobile solvent phase. ste-mart.com

In this technique, a sample containing a mixture of phosphates is spotted onto a sheet of filter paper. The edge of the paper is then immersed in a developing solvent, which moves up the paper by capillary action. ste-mart.com As the solvent front advances, it carries the different phosphate species at different rates, resulting in their separation into distinct spots or bands. The separation is influenced by factors such as the composition of the solvent and the type of filter paper used. acs.orgcdnsciencepub.com

After the development of the chromatogram, the separated phosphate spots are visualized by spraying with a suitable reagent, such as the Hanes and Isherwood reagent, followed by exposure to ultraviolet light, which reveals the phosphates as blue spots. cdnsciencepub.com The position of each spot, characterized by its Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front), allows for the identification of the individual phosphate species, including pyrophosphate, by comparison with known standards. acs.org While primarily a qualitative or semi-quantitative technique, careful control of the experimental conditions can allow for estimations of the relative amounts of each phosphate. acs.org

Spectrophotometric and Colorimetric Assays for Pyrophosphoric Acid Disodium (B8443419)

Spectrophotometric and colorimetric methods offer a convenient and often rapid means of quantifying pyrophosphate. These assays are based on the reaction of pyrophosphate with a specific reagent to produce a colored or fluorescent product, the intensity of which is proportional to the pyrophosphate concentration.

The development of highly selective chromogenic reagents is central to the specificity of these assays. An ideal reagent should react specifically with pyrophosphate with minimal interference from other phosphate-containing compounds, particularly orthophosphate, which is often present in biological and environmental samples. lifeasible.com

One common approach involves an enzyme-coupled reaction. In these assays, a series of enzymatic reactions is initiated by the presence of pyrophosphate, ultimately leading to the production of a detectable signal. For instance, a proprietary enzyme mix can be used to detect pyrophosphate through a series of reactions that generate a stable product, which can be quantified either colorimetrically (at a wavelength of 570 nm) or fluorometrically (with excitation/emission wavelengths of 535/587 nm). lifeasible.com The intensity of the generated color or fluorescence is directly proportional to the amount of pyrophosphate in the sample. lifeasible.com Importantly, monomeric inorganic phosphate does not interfere with this type of assay. lifeasible.com

Another strategy for the colorimetric detection of pyrophosphate involves the use of chemosensors. A novel colorimetric chemosensor has been designed to selectively detect ferric (Fe³⁺) and ferrous (Fe²⁺) ions, resulting in a color change from yellow to brown. scispace.com The resulting complex can then be used to selectively detect pyrophosphate through a metal-complex displacement mechanism, where the pyrophosphate displaces the sensor from the iron complex, leading to a visually observable color change. scispace.com

Enhancing the sensitivity of spectrophotometric assays is crucial for the detection of low concentrations of pyrophosphate. This can be achieved through the use of fluorometric detection, which is generally more sensitive than colorimetric detection. lifeasible.com The use of specific probes that generate a strong fluorescent signal upon reaction with pyrophosphate can significantly lower the detection limit. For example, some commercially available kits can detect pyrophosphate concentrations as low as 1.8 µM in samples like plasma and serum. lifeasible.com

Interference from other substances present in the sample matrix is a common challenge in spectrophotometric analysis. nih.gov Masking agents are often employed to eliminate or reduce the interference caused by certain ions. nih.gov For example, in the analysis of other compounds, ascorbic acid has been successfully used as a masking agent to prevent interference from iron ions. nih.govtubitak.gov.tr The selection of an appropriate masking agent is critical, as it should selectively bind to the interfering substance without affecting the reaction between the analyte of interest and the detection reagent. tubitak.gov.tr In the context of pyrophosphate analysis, careful sample preparation, such as deproteinization of biological samples, can also help to minimize matrix effects. abcam.cn

Enzymatic and Luminescence-Based Quantification Methods

Enzymatic and luminescence-based methods are highly sensitive and specific for the quantification of pyrophosphate. nih.gov These assays leverage the high specificity of enzymatic reactions to convert pyrophosphate into a molecule that can be readily detected through a light-emitting reaction.

A widely used approach employs the enzyme ATP sulfurylase to convert pyrophosphate (PPi) into adenosine (B11128) triphosphate (ATP) in the presence of adenosine 5'-phosphosulfate (APS). nih.govru.nl The newly formed ATP is then quantified using the firefly luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent reaction that produces light. nih.govnih.gov The amount of light generated, measured as relative light units (RLU) with a luminometer, is directly proportional to the initial pyrophosphate concentration. medrxiv.org

A significant advantage of this method is its high sensitivity, with the ability to detect pyrophosphate at picomolar concentrations. nih.gov To enhance accuracy, an internal ATP standard is often used to correct for any potential inhibition of the luciferase enzyme by components in the sample matrix. nih.govresearchgate.net The assay can be further optimized by pre-incubating the reaction mixture with apyrase to remove any contaminating ATP and PPi, thereby reducing the background signal and increasing sensitivity. nih.gov This robust assay has demonstrated excellent precision, with coefficients of variation (CV) below 3.5%, and high accuracy. ru.nlnih.gov

ParameterValueReference
EnzymesATP sulfurylase, Firefly luciferase nih.govru.nl
Detection PrincipleBioluminescence nih.gov
SensitivityDown to 15 pM nih.gov
Precision (CV%)< 3.5% ru.nlnih.gov
Accuracy (Recovery)93-106% ru.nlresearchgate.net

Luminescence-based methods can also be designed to detect the activity of inorganic pyrophosphatase, the enzyme that hydrolyzes pyrophosphate. researchgate.net In one such assay, the inhibition of firefly luciferase activity by pyrophosphate is utilized. In the presence of pyrophosphatase, pyrophosphate is hydrolyzed, leading to the restoration of luciferase activity and an increase in light output. researchgate.net

Pyrophosphoric Acid Detection in Nucleic Acid Related Research (e.g., Gene Expression Analysis)

The detection of pyrophosphoric acid (PPi) is a cornerstone of pyrosequencing, a method of DNA sequencing based on the "sequencing by synthesis" principle. This technology leverages the enzymatic conversion of PPi released during DNA polymerization into a detectable light signal, allowing for the real-time determination of a nucleic acid sequence.

The core of pyrosequencing is an enzyme cascade reaction that occurs in a single-tube format. nih.gov When a specific deoxyribonucleotide triphosphate (dNTP) is incorporated into a growing DNA strand by DNA polymerase, a molecule of PPi is released. This released PPi initiates a series of subsequent enzymatic reactions. First, ATP sulfurylase quantitatively converts the PPi into ATP in the presence of adenosine 5' phosphosulfate (APS). The newly synthesized ATP then acts as a substrate for the enzyme luciferase, which generates a visible light signal by oxidizing luciferin. The emitted light is captured by a detector, and its intensity is directly proportional to the amount of PPi released, and thus to the number of nucleotides incorporated. nih.govru.nl

Unincorporated dNTPs and excess ATP are continuously degraded by the enzyme apyrase, which allows the reaction to be iteratively performed for the next nucleotide addition. nih.gov This cycle of nucleotide addition, light detection, and degradation allows for the determination of the DNA sequence.

The application of PPi detection through pyrosequencing is significant in various fields of nucleic acid research:

Single Nucleotide Polymorphism (SNP) Analysis: The method can accurately detect single base changes in a DNA sequence, which is crucial for genetic linkage and association studies aimed at locating disease-susceptibility genes. nih.gov

DNA Methylation Analysis: Pyrosequencing provides a quantitative way to analyze the methylation status of specific CpG sites. This has become a vital tool in epigenetics research, where small changes in methylation frequency can have significant biological impacts. The technology is considered a gold standard for validating data from whole-genome methylation studies. nih.gov

Gene Expression Analysis: While not a direct measure of gene expression like qPCR, pyrosequencing can be used to analyze allele-specific expression and identify mutations in expressed genes.

Forensic Science: The accuracy of the technique is valuable in forensic research for identifying individuals and in paternity testing. nih.gov

Table 1: Key Enzymes in Pyrophosphoric Acid-Based Detection (Pyrosequencing)

EnzymeSubstratesProduct(s)Role in Detection
DNA PolymeraseDNA template, primer, dNTPsExtended DNA strand, Pyrophosphate (PPi)Incorporates nucleotides into the new DNA strand, releasing PPi for each successful incorporation.
ATP SulfurylasePyrophosphate (PPi), Adenosine 5' phosphosulfate (APS)ATPConverts the released PPi into ATP, linking DNA polymerization to the light-producing reaction.
LuciferaseATP, Luciferin, O₂Oxyluciferin, AMP, PPi, CO₂, LightUtilizes the generated ATP to produce a visible light signal that is proportional to the amount of PPi.
ApyraseUnincorporated dNTPs, ATPdNMPs, AMP, PhosphateDegrades excess nucleotides and ATP in the reaction mixture, preparing the system for the next nucleotide addition.

Development and Performance of Dry Analytical Elements for PPi Quantification

Dry analytical elements, commonly known as dry chemistry systems, represent a significant technological advancement for clinical diagnostics. These systems utilize multi-layered slides or strips pre-loaded with all the necessary reagents for a specific biochemical analysis. When a fluid sample (e.g., plasma, serum) is applied, it rehydrates the reagents, initiating a cascade of reactions that produce a measurable signal, often colorimetric or electrochemical. This technology simplifies testing by eliminating the need for reagent preparation, reducing sample volume, and offering a stable, long-lasting analytical format.

While specific dry analytical elements designed exclusively for pyrophosphate (PPi) are not widely documented in mainstream clinical use, the underlying technology has been extensively validated for a host of other analytes. The performance of dry chemistry analyzers is often compared to traditional "wet chemistry" methods, which are conducted in solution in central laboratories. nih.govnepjol.info

Principle of Operation: A typical dry chemistry slide consists of several layers:

Spreading Layer: Distributes the sample evenly.

Filtering Layer: May remove interfering substances like proteins or cells.

Reagent Layer(s): Contains the necessary enzymes, substrates, and indicator molecules in a dry, stable form. For a hypothetical PPi slide, this layer would contain enzymes like ATP sulfurylase and luciferase, along with their substrates. nih.govru.nl

Support Layer: A transparent plastic base through which the final signal is read.

Performance Characteristics: Studies comparing dry chemistry analyzers (e.g., Vitros, Heska Dri-Chem) with conventional wet chemistry systems have demonstrated good to excellent performance for many common clinical analytes. nih.govnepjol.infonih.gov Key performance metrics include:

Precision: Often measured by the coefficient of variation (CV%), dry chemistry systems show good reproducibility, with CVs that are frequently comparable to or only slightly higher than wet chemistry methods. nih.govnjlm.net

Accuracy and Correlation: When compared to reference methods, dry chemistry results typically show a high degree of correlation (r > 0.90 for many analytes). nepjol.infosci-hub.box Bland-Altman analysis generally shows that measurements fall within the 95% limits of agreement, indicating that the methods can be used interchangeably for most clinical purposes. nepjol.info

Bias: Systematic differences between dry and wet methods can exist for certain analytes, but these are often clinically acceptable. nepjol.infonih.gov

The development of a dry analytical element for PPi would offer a convenient, point-of-care solution for monitoring PPi levels in studies of bone metabolism, renal disease, and arthritis. sigmaaldrich.com The enzymatic assays used in solution-based PPi kits, which generate colorimetric or fluorometric signals, are theoretically adaptable to a dry slide or strip-based format. sigmaaldrich.comabcam.com Such a development would align with the broader trend of creating rapid, user-friendly biosensors for a variety of diagnostic applications. nih.govnih.gov

Table 2: Illustrative Performance Comparison: Dry vs. Wet Chemistry for Common Analytes (Note: This table provides a general comparison based on published studies and does not represent PPi-specific data. Performance varies by analyte and instrument.)

AnalyteMethodPrecision (CV%)Correlation with Reference Method (r)Key Findings
Glucose Dry Chemistry1.0% - 3.0%> 0.98Excellent agreement and reliability between methods. nepjol.infonjlm.net
Wet Chemistry< 2.0%-Reference standard for glucose measurement.
Urea Dry Chemistry1.0% - 4.0%> 0.97High correlation, with measurements falling within 95% limits of agreement. nepjol.info
Wet Chemistry< 3.0%-Standard laboratory method.
Creatinine Dry Chemistry1.5% - 5.0%> 0.96Good performance, though some studies note potential for bias at certain concentrations. nih.govnepjol.info
Wet Chemistry< 4.0%-Established reference method.
ALT Dry Chemistry2.0% - 7.0%> 0.95Accuracy is generally comparable to wet chemistry for clinical decision-making. nih.gov
Wet Chemistry< 5.0%-Standard enzymatic rate method.

Environmental Research and Biogeochemical Interactions

Environmental Fate and Transformation Pathways of Pyrophosphates

Pyrophosphates, including disodium (B8443419) pyrophosphate, are significant compounds within the environmental phosphorus cycle. Their fate and transformation are influenced by a combination of chemical and biological processes. These compounds originate from both natural biological functions and anthropogenic activities, such as industrial applications and agriculture.

The primary transformation pathway for pyrophosphate in aqueous environments is hydrolytic degradation, where the phosphoanhydride (P-O-P) bond is cleaved to form two molecules of orthophosphate. This reaction is thermodynamically favorable but can be kinetically slow in circumneutral aqueous solutions without a catalyst. acs.orgnih.gov The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts such as metal ions and mineral surfaces.

Research has shown that the hydrolysis rate of pyrophosphate decreases as pH increases. rsc.org However, the presence of mineral surfaces, such as nanosized manganese oxide (birnessite), can significantly accelerate this degradation. acs.orgnih.gov Studies have demonstrated that pyrophosphate adsorbs onto these surfaces, and the hydrolysis proceeds at rates that follow zero-order kinetics, with half-lives ranging from hours to days. acs.orgnih.gov The water molecules present at the mineral-water interface act as the key nucleophilic agents for the rupture of the P-O-P bond. acs.orgnih.gov

Divalent metal ions, particularly magnesium (Mg²⁺), can also catalyze the hydrolysis of pyrophosphate. Mg²⁺ increases the reaction rate by both reducing the enthalpy of activation and increasing the entropy of activation. researchgate.net In enzymatic hydrolysis, such as by E. coli inorganic pyrophosphatase, the rate enhancement is immense, achieved entirely by reducing the enthalpy of activation. researchgate.net

Factors Influencing Pyrophosphate Hydrolysis Rate

FactorEffect on Hydrolysis RateMechanismReference
Increasing pHDecreasesIncreasing ionization and charge repulsion against nucleophilic attack. rsc.org
Mineral Surfaces (e.g., MnO₂)IncreasesSurface complexation facilitates nucleophilic attack by sorbed water. acs.orgnih.gov
Mg²⁺ IonsIncreasesReduces enthalpy and increases entropy of activation. researchgate.net
Inorganic Pyrophosphatase (Enzyme)Dramatically IncreasesSignificantly reduces the enthalpy of activation for the reaction. researchgate.net

Pyrophosphate is an integral component of the biogeochemical phosphorus cycle in both natural and engineered systems. nih.gov It is found in soils, marine and lake sediments, and various planktonic organisms. Its presence can be attributed to both biogenic processes, such as microbial activity, and anthropogenic discharges from water treatment, fertilizers, and food additives.

In natural ecosystems, pyrophosphate can serve as a significant reservoir of bioavailable phosphorus. mdpi.comfrontiersin.org Microorganisms play a crucial role in its transformation, utilizing enzymes called pyrophosphatases to hydrolyze pyrophosphate into orthophosphate, which can then be readily assimilated. frontiersin.orgnih.gov This microbial mediation is fundamental to nutrient cycling, as it converts a less available form of phosphorus into a bioavailable one. mdpi.com Studies in soil have suggested that fungi, in particular, are significant sources of pyrophosphate and polyphosphates. researchgate.net

Pyrophosphate in Environmental Remediation Technologies

Disodium pyrophosphate and other polyphosphates are widely used in industrial water treatment to control the formation of mineral scale and to inhibit corrosion. qimenchemical.comnetsolwater.com These issues are common in cooling towers, boilers, and pipeline systems, where changes in temperature and pH can cause the precipitation of sparingly soluble salts like calcium carbonate.

The mechanisms of scale inhibition are multifaceted:

Threshold Inhibition : At substoichiometric concentrations, pyrophosphates can adsorb onto the active growth sites of newly formed crystal nuclei. enrosun.comresearchgate.net This action blocks or distorts the crystal lattice, preventing further growth and the formation of hard, adherent scale. qimenchemical.comenrosun.com

Dispersion : Pyrophosphates can adsorb onto the surface of small mineral crystals and suspended particles, imparting a negative charge. This causes the particles to repel each other, preventing them from agglomerating and settling out of the solution. qimenchemical.com

Sequestration : Pyrophosphates can form stable, soluble complexes (chelates) with metal ions such as calcium and magnesium. This complexation increases the solubility of these inorganic salts, preventing them from reaching the supersaturation levels required for precipitation. enrosun.com

For corrosion inhibition, pyrophosphates work by forming a protective film on the metal surface. This film acts as a barrier, isolating the metal from corrosive elements in the water. qimenchemical.com Often, pyrophosphates are used in conjunction with other chemicals, such as zinc, to create a more robust and effective protective layer. netsolwater.com

Mechanisms of Pyrophosphate in Water Treatment

ApplicationMechanismDescriptionReference
Scale InhibitionThreshold InhibitionAdsorbs onto crystal nuclei, distorting the lattice and preventing growth. enrosun.comresearchgate.net
DispersionAdsorbs on particles, creating charge repulsion to prevent agglomeration. qimenchemical.com
SequestrationForms soluble complexes with scale-forming cations (e.g., Ca²⁺), increasing their solubility. enrosun.com
Corrosion InhibitionFilm FormationForms a protective layer on the metal surface, isolating it from the corrosive environment. qimenchemical.com

The ability of pyrophosphate to chelate metal ions is also relevant to its interaction with heavy metal contaminants in the environment. Phosphate-based amendments are a recognized technology for the in-situ immobilization of heavy metals in contaminated soils. researchgate.netdntb.gov.ua The primary mechanism involves the precipitation of highly stable and insoluble metal phosphate (B84403) minerals. researchgate.netscilit.com

For instance, phosphates can react with lead (Pb) to form pyromorphite-like minerals, which are extremely stable and significantly reduce the mobility and bioavailability of lead in the soil. researchgate.net While much of this research focuses on orthophosphates, the sequestration properties of pyrophosphates suggest they can also play a role in complexing with cationic metal contaminants. mdpi.com

However, the interaction can be complex. In soils contaminated with both metals and metalloids like arsenic, the addition of phosphate can sometimes increase the mobility of arsenic. frontiersin.org This is because arsenate and phosphate are chemically similar and compete for the same sorption sites on soil minerals like iron oxides. frontiersin.org Therefore, the application of pyrophosphate for remediation must consider the specific mix of contaminants present.

Biogeochemical Occurrence and Metabolic Significance (Non-Clinical)

Pyrophosphate (PPi) is a ubiquitous and metabolically significant molecule in all domains of life. It is not merely a waste product but plays central roles in cellular energetics, biosynthesis, and regulation. nih.gov

PPi is generated as a byproduct in a vast number of essential biosynthetic reactions, including the synthesis of DNA, RNA, proteins, and polysaccharides. nih.govnih.gov The hydrolysis of PPi into two orthophosphate molecules is a highly exergonic reaction. This hydrolysis is catalyzed by ubiquitous enzymes called inorganic pyrophosphatases (PPases). nih.gov By rapidly removing PPi, these enzymes shift the equilibrium of the biosynthetic reactions, making them effectively irreversible and providing a thermodynamic "pull" that drives these processes forward. nih.govnih.gov

In some organisms, particularly plants and certain microorganisms, PPi can serve as an alternative energy currency to ATP under specific conditions, such as low oxygen stress. nih.govresearchgate.net Membrane-bound pyrophosphatases can use the energy from PPi hydrolysis to pump protons or sodium ions across a membrane, generating an electrochemical gradient that can be used to power other cellular processes. nih.gov

Pyrophosphate is also a key component of more complex signaling molecules, such as inositol (B14025) pyrophosphates, which are involved in regulating phosphate homeostasis and metabolic processes in eukaryotes, including plants and fungi. nih.govmdpi.commdpi.com The careful regulation of intracellular PPi levels is critical for normal cell function; an excess of PPi can be cytotoxic and disrupt metabolic pathways. nih.govnih.gov

Key Metabolic Roles of Pyrophosphate (Non-Clinical)

Metabolic ProcessRole of Pyrophosphate (PPi)SignificanceReference
Biosynthesis (DNA, RNA, Protein)Generated as a byproduct.Its subsequent hydrolysis by pyrophosphatases drives these essential reactions forward. nih.govnih.gov
Cellular EnergeticsActs as an alternative energy donor to ATP in some plants and microbes.Provides metabolic flexibility, especially under stress conditions like hypoxia. researchgate.net
Ion TransportHydrolyzed by membrane-bound pyrophosphatases to pump H⁺ or Na⁺ ions.Creates electrochemical gradients for energy storage and transport. nih.gov
Signal TransductionIs a structural component of signaling molecules like inositol pyrophosphates.Involved in regulating phosphate sensing and homeostasis in eukaryotes. mdpi.commdpi.com

Pyrophosphate as a Metabolite in Various Biological Organisms

Inorganic pyrophosphate (PPi) is a ubiquitous metabolite found in all domains of life, playing a crucial role in cellular metabolism. scirp.org It is generated as a byproduct in a multitude of biosynthetic reactions essential for life. researchgate.netnih.gov These processes include the synthesis of macromolecules such as DNA, RNA, proteins, and polysaccharides. researchgate.netnih.gov For instance, when a nucleotide is incorporated into a growing DNA or RNA strand by a polymerase, a molecule of pyrophosphate is released. wikipedia.org It is estimated that nearly 200 different metabolic reactions produce PPi. researchgate.net

The presence and concentration of pyrophosphate are tightly regulated within cells by enzymes called inorganic pyrophosphatases (PPases). scirp.orgresearchgate.net These enzymes catalyze the hydrolysis of PPi into two molecules of orthophosphate (Pi). scirp.orgwikipedia.org This hydrolysis is a highly exergonic reaction, meaning it releases a significant amount of energy, which helps to drive the associated biosynthetic reactions to completion, making them effectively irreversible. nih.govwikipedia.org An accumulation of PPi can be toxic to cells and inhibit these critical cellular processes. nih.govnih.gov

The role and metabolism of PPi can vary across different biological organisms:

In microorganisms , including bacteria and yeast, soluble pyrophosphatases are essential for metabolic reactions and growth. scirp.org A deficiency in these enzymes can negatively impact the growth and viability of organisms like Escherichia coli and yeast. scirp.orgnih.gov In some prokaryotes, PPi is utilized in central metabolic reactions for energy. frontiersin.org

In plants , PPi plays a pivotal role in growth, development, energy metabolism, and stress responses. researchgate.net Plants possess both soluble and membrane-bound pyrophosphatases. researchgate.net Under certain conditions, such as low oxygen stress, PPi can function as an alternative energy currency to ATP. researchgate.netnih.gov It is involved in processes like sucrose (B13894) mobilization and glycolysis. dntb.gov.ua

In animals , PPi is generated from ATP hydrolysis and is present in the extracellular matrix, cartilage, and various bodily fluids. hmdb.canih.gov It is involved in regulating bone formation and can be associated with certain diseases when its metabolism is disrupted. hmdb.cagoogle.com For example, an accumulation of PPi outside of cells can inhibit the formation of hydroxyapatite (B223615), a key component of bone. hmdb.ca

In protists , similar to plants, some species utilize PPi-dependent enzymes and have a PPi-dependent metabolism that runs in parallel to the conventional ATP-dependent pathways, providing metabolic flexibility. researchgate.net

The following table summarizes the primary roles of pyrophosphate as a metabolite in different biological kingdoms.

Biological KingdomPrimary Roles of Pyrophosphate (PPi)Key Enzymes Involved
Bacteria Byproduct of biosynthesis; Energy source in some metabolic pathways.Soluble pyrophosphatases.
Archaea Byproduct of biosynthesis; Energy source in some metabolic pathways.Soluble and membrane-bound pyrophosphatases.
Protists Byproduct of biosynthesis; Alternative energy source; Allosteric regulator.PPi-dependent phosphofructokinase; Membrane-bound pyrophosphatases.
Fungi Byproduct of biosynthesis; Primarily removed by hydrolysis to drive anabolism.Soluble pyrophosphatases.
Plants Byproduct of biosynthesis; Alternative energy currency (especially under stress); Regulation of growth and development.Soluble pyrophosphatases; Membrane-bound H+-pyrophosphatases.
Animals Byproduct of ATP hydrolysis; Regulation of bone formation; Present in extracellular matrix and fluids.Soluble pyrophosphatases; Tissue non-specific alkaline phosphatase (TNSALP).

Contribution to Energy Metabolism and Biosynthesis Pathways in Biological Systems

Pyrophosphate plays a fundamental, albeit sometimes indirect, role in the energy metabolism and biosynthetic pathways of all living organisms. researchgate.netnih.gov Its primary contribution stems from its formation and subsequent hydrolysis, which is a key thermodynamic principle that ensures the forward progression of many essential biochemical reactions. nih.gov

Driving Biosynthetic Reactions:

The synthesis of macromolecules like proteins, DNA, and RNA are energetically unfavorable processes. nih.gov To overcome this thermodynamic barrier, cells couple these reactions to the hydrolysis of high-energy molecules like ATP. wikipedia.org In many of these synthetic reactions, ATP is cleaved into AMP and pyrophosphate (PPi). wikipedia.orghmdb.ca

Alternative Energy Currency:

While ATP is the universal energy currency of the cell, in some organisms and under specific conditions, pyrophosphate can serve as an alternative energy donor. frontiersin.orgresearchgate.net The phosphoanhydride bond in PPi is also a high-energy bond, and its hydrolysis can be coupled to drive certain metabolic processes. nih.govwikipedia.org

In Plants: This role is particularly evident in plants, where PPi can be used as an energy source for reactions in the cytosol, especially under conditions of stress like low oxygen where ATP levels might be compromised. researchgate.netnih.gov For example, the enzyme pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP) uses PPi to phosphorylate fructose-6-phosphate, a step in glycolysis. researchgate.net This allows glycolysis to continue even when ATP is scarce. researchgate.netnih.gov

In Microorganisms and Protists: Some prokaryotes and protists also possess PPi-dependent enzymes and can utilize PPi for energy in their central metabolism. frontiersin.orgresearchgate.net For instance, the parasite Toxoplasma gondii expresses a PPi-dependent phosphofructokinase that is essential for its growth. nih.gov

The following table outlines key biosynthetic pathways where pyrophosphate production is critical.

Biosynthetic PathwayKey Enzyme(s)Role of Pyrophosphate (PPi) Production
DNA Synthesis DNA PolymeraseRelease of PPi upon nucleotide incorporation drives the reaction forward. wikipedia.org
RNA Synthesis RNA PolymeraseRelease of PPi upon nucleotide incorporation makes transcription irreversible. wikipedia.org
Protein Synthesis Aminoacyl-tRNA SynthetasesHydrolysis of ATP to AMP and PPi in amino acid activation ensures the fidelity of protein synthesis. nih.gov
Fatty Acid Metabolism Acyl-CoA SynthetasePPi hydrolysis drives the activation of fatty acids for beta-oxidation. wikipedia.org
Polysaccharide Synthesis Various GlycosyltransferasesPPi is often a product in the activation of sugar monomers for polymerization. researchgate.net

Applications in Food Science and Technology Research

Materials Science in Food Packaging Innovations

The application of materials science in food packaging is a rapidly evolving field, with a focus on developing innovative solutions to extend shelf life and ensure food safety.

Active packaging refers to systems that interact with the packaged food or the headspace within the package to improve the safety, quality, and shelf life of the product. One of the most common forms of active packaging is the use of oxygen scavengers, which remove oxygen from the package to prevent oxidative degradation and inhibit the growth of aerobic microorganisms. oxygen-absorbers.com

The most prevalent commercial oxygen scavengers are iron-based systems. nih.gov These typically come in small sachets containing iron powder, along with activators like sodium chloride and substances like activated carbon. nih.govfoodvacbags.comwikipedia.org The iron reacts with oxygen in the presence of moisture to form iron oxide, thereby reducing the oxygen levels within the package. oxygen-absorbers.comwikipedia.org

While pyrophosphoric acid disodium (B8443419) is a well-known chelating agent, which means it can bind to metal ions, extensive research did not yield direct evidence of its use as a primary component in commercial oxygen scavenging systems for active food packaging. The literature on oxygen scavengers primarily focuses on iron-based compounds, ascorbic acid, and certain enzymes or photosensitive polymers. nih.govnih.gov Therefore, a direct role for pyrophosphoric acid disodium in active packaging as an oxygen scavenger is not substantiated by the available scientific and technical literature.

Interaction with Polymeric Food Contact Surfaces

Research specifically detailing the direct interaction of this compound (also known as disodium pyrophosphate or SAPP) with polymeric food contact surfaces is not extensively available in publicly accessible scientific literature. However, an understanding of potential interactions can be extrapolated from the fundamental chemical properties of the compound and the general characteristics of common food packaging polymers such as polyethylene (B3416737) and polypropylene (B1209903).

Disodium pyrophosphate is an inorganic salt that is soluble in water and forms an acidic aqueous solution, with a 1% solution having a pH of approximately 4.1. chemicalbook.com It is a chelating agent, meaning it has a high affinity for polyvalent cations. wikipedia.org These properties are central to how it may interact with polymeric surfaces.

Polymeric food contact materials like polyethylene and polypropylene are characterized by their non-polar, hydrophobic surfaces and are generally inert. spg-pack.cominflibnet.ac.in Their primary role is to act as a barrier to moisture and gases, and they are selected for their low reactivity with foodstuffs. inflibnet.ac.in However, the surface of these polymers is not perfectly uniform and can possess sites with varying degrees of polarity or charge, which can be influenced by processing methods and environmental factors like pH. rsc.orgmdpi.com

Detailed Research Findings

While direct studies are lacking, the interaction between disodium pyrophosphate and polymeric surfaces can be considered in terms of two primary phenomena: surface adsorption and migration.

Adsorption: The acidic nature of disodium pyrophosphate solutions could potentially influence the surface charge of some polymeric materials, which in turn could affect the adsorption of the pyrophosphate anion. rsc.orgresearchgate.net However, given the generally non-polar and low-reactivity nature of polyethylene and polypropylene, significant chemical adsorption of the pyrophosphate anion is unlikely. spg-pack.comsinghalglobal.com Any interaction is more likely to be a weak, physical adsorption.

Migration: The migration of substances from food packaging is a complex process influenced by factors such as temperature, contact time, the nature of the food, and the properties of the migrant and the polymer. nih.govmdpi.com For a substance to migrate from a food product into the packaging material (a process sometimes referred to as sorption or scalping), there needs to be an affinity between the substance and the polymer.

Given that disodium pyrophosphate is a water-soluble inorganic salt, its partitioning from an aqueous food matrix into a hydrophobic polymer like polyethylene or polypropylene is expected to be very low. spg-pack.com The migration of non-polar substances, such as plasticizers or antioxidants, from plastics into fatty foods is a more commonly studied and significant phenomenon. mdpi.commdpi.com The migration of polar, inorganic compounds like disodium pyrophosphate into non-polar packaging is not considered a primary concern in food science.

As a chelating agent, disodium pyrophosphate's primary function within a food product is to bind with metal ions. asbe.orgbakerpedia.com This interaction forms larger, charged complexes, which would further reduce the likelihood of their migration into the non-polar polymer matrix. There is some research into the fixation of chelating ligands onto plastic packaging materials to inhibit lipid oxidation, which suggests that these agents can be intentionally bound to polymer surfaces. aocs.org

Data Tables

Due to the absence of specific experimental research on this topic, no data tables with quantitative findings on the interaction of this compound with polymeric food contact surfaces can be presented.

Future Research Directions and Unaddressed Challenges

Innovations in Synthesis Methodologies and Sustainable Production of Diphosphoric Acid Disodium (B8443419)

The conventional industrial synthesis of pyrophosphoric acid disodium involves the thermal dehydration of a precursor, monosodium phosphate (B84403). wikipedia.org This precursor is typically produced by neutralizing phosphoric acid with a sodium source like sodium carbonate or sodium hydroxide (B78521). usda.gov The process involves heating monosodium phosphate to approximately 250°C to induce condensation and form the P-O-P phosphoanhydride bond. wikipedia.org

While this method is well-established, future research is increasingly focused on enhancing its efficiency and sustainability. One area of innovation lies in controlling the functional characteristics of the final product during synthesis. For instance, specific production methods have been developed to create disodium dihydrogen pyrophosphate with a high and stable raising rate (ROR), a critical quality for its function as a leavening acid in baked goods. google.com Such methods can involve fine-tuning the pH of the initial neutralization solution and utilizing specialized equipment like drum polymerization furnaces. google.com

However, significant challenges remain in making the production process more sustainable. The reliance on mined phosphate rock for phosphoric acid presents long-term resource depletion concerns. researchgate.netbiologicaldiversity.org Furthermore, the thermal dehydration step is energy-intensive. Future research should therefore prioritize the development of "green" synthesis methodologies.

Key Research Thrusts:

Alternative Energy Sources: Investigating the use of microwave or ultrasonic irradiation to drive the dehydration reaction at lower temperatures or with shorter reaction times, thereby reducing energy consumption.

Catalytic Processes: Exploring novel catalysts that can lower the activation energy of the condensation reaction, improving efficiency and potentially allowing for lower processing temperatures.

Circular Economy Approaches: Developing methods to synthesize this compound from recovered phosphorus streams, such as struvite or calcium phosphate precipitated from wastewater. hydrophossolutions.comspectro.com This would reduce the dependency on virgin phosphate rock and contribute to a circular phosphorus economy. rsc.org

Biosynthesis Pathways: While currently not feasible, long-term research could explore enzymatic or microbial pathways for pyrophosphate synthesis as a novel and potentially highly sustainable production route.

Development of Advanced Characterization Techniques and Computational Modeling Approaches

A thorough understanding of the structure-property relationships of this compound is essential for optimizing its existing applications and discovering new ones. While basic characterization is routine, advanced techniques and computational modeling offer pathways to unprecedented levels of insight.

Recent multitool and multiscale studies on related compounds, such as α-canaphite (a layered calcium disodium pyrophosphate tetrahydrate), demonstrate the power of combining techniques like synchrotron X-ray diffraction, neutron diffraction, and multinuclear solid-state NMR with computational modeling. cea.fr This approach has allowed for the complete resolution of complex crystal structures, including the intricate hydrogen bonding networks involving water molecules. cea.fr Applying similar comprehensive strategies to this compound and its hydrates could reveal subtle structural details that govern its functionality, such as its solubility, hygroscopicity, and reaction kinetics as a leavening acid.

Computational modeling is another frontier with immense potential. Molecular dynamics (MD) simulations can be used to model the behavior of the dihydrogen pyrophosphate anion in solution, its interaction with metal ions, and its role at interfaces. aip.org For instance, MD simulations have been employed to understand the mechanism of membrane pyrophosphatases, enzymes that hydrolyze pyrophosphate. aip.org Quantum mechanics/molecular mechanics (QM/MM) analysis has also been used to dissect the catalytic mechanism of pyrophosphate hydrolysis by enzymes at an atomic level. nih.gov These computational approaches could be adapted to study the non-enzymatic hydrolysis of this compound in aqueous solutions or its interaction with dough proteins during baking. nih.gov

The table below summarizes advanced techniques and their potential contributions to understanding this compound.

Technique/ApproachPotential Application for this compound ResearchExpected Insights
Synchrotron X-ray & Neutron Diffraction High-resolution structural analysis of anhydrous and hydrated forms.Precise determination of bond lengths, angles, crystal packing, and the location of hydrogen atoms in the crystal lattice. cea.fr
Solid-State Nuclear Magnetic Resonance (ssNMR) Probing the local atomic environments of Sodium (²³Na) and Phosphorus (³¹P).Detailed information on different crystalline phases, hydration states, and interactions with other molecules. cea.fr
Thermal Analysis (e.g., TGA, DSC) Studying the dehydration process and thermal stability.Quantifying the energy changes and temperature ranges for the decomposition of hydrated forms into the anhydrous salt and eventually into sodium metaphosphate. gjphosphate.comresearchgate.net
Molecular Dynamics (MD) Simulations Modeling the behavior of the compound in solution and its interaction with other molecules (e.g., water, proteins, metal ions).Understanding solvation dynamics, ion-pairing, chelation mechanisms, and conformational changes at a molecular level. aip.orgmdpi.com
Quantum Mechanics (QM/MM) Modeling Simulating chemical reactions, such as hydrolysis or its interaction with sodium bicarbonate.Elucidating reaction pathways, transition states, and the electronic factors governing its reactivity. nih.gov

Elucidation of Novel Biochemical and Industrial Applications through Mechanistic Studies

This compound is a multifunctional ingredient with a wide range of established applications. In the food industry, it serves as a leavening agent, buffering agent, sequestrant, and emulsifier. nih.gov It is used to control the rise in baked goods, maintain the color of potato products, and improve the water-holding capacity of cured meats. wikipedia.orgfoodadditives.net Beyond food, it finds use in water treatment to prevent scale formation, in leather processing to remove iron stains, and as a dispersant in oil well drilling muds. kandschemical.comatamankimya.com

Future growth in its application spectrum will likely stem from a deeper, mechanistic understanding of its chemical behavior. Mechanistic studies, powered by the advanced characterization and modeling techniques described previously, can pave the way for novel applications.

Potential Future Applications Driven by Mechanistic Insights:

Specialty Chelating Agent: A detailed understanding of its high affinity for polyvalent cations could lead to the design of highly selective chelating agents for specific industrial processes, such as the removal of trace heavy metal contaminants from wastewater or the stabilization of sensitive chemical formulations. atamankimya.com

Biomaterial Functionalization: Pyrophosphates play a role in biomineralization. Research into how disodium pyrophosphate interacts with calcium phosphate phases, like hydroxyapatite (B223615), could inform its use in the functionalization of biomaterials for dental or orthopedic applications.

Enzyme Inhibition/Modulation: Pyrophosphate is a product of many biosynthetic reactions and can act as a competitive inhibitor for certain enzymes. aip.org A deeper understanding of its interaction with enzyme active sites could lead to its use as a specific enzyme modulator in biotechnological processes or as a research tool in biochemistry.

Agricultural Applications: As a source of phosphorus, understanding its hydrolysis and interaction with soil components could lead to its development as a specialty fertilizer or as an agent to control nutrient release in agricultural systems. frontiersin.org

The table below highlights some of the compound's current, well-documented industrial roles.

IndustryApplicationFunction
Food Processing Leavening agent in baking powders. wikipedia.orgReacts with sodium bicarbonate to release carbon dioxide gas, causing dough to rise. kandschemical.com
Color stabilizer in processed potatoes. foodadditives.netActs as a chelating agent, binding iron ions to prevent discoloration. foodadditives.net
Water retention agent in cured meats. wikipedia.orgImproves water-holding capacity, enhancing texture and juiciness. kandschemical.com
Emulsifier and buffer in processed foods. gjphosphate.comHelps to control pH and modify texture. kandschemical.com
Water Treatment Scale inhibitor. gjphosphate.comatamankimya.comSequesters calcium and magnesium ions, preventing the formation of mineral deposits in pipes. gjphosphate.com
Industrial Processes Dispersant in oil well drilling muds. atamankimya.comHelps maintain the stability and performance of drilling fluids. nbinno.com
Metal treatment and cleaning agents. gjphosphate.comkandschemical.comRemoves iron stains and improves cleaning efficiency by sequestering hard water minerals. kandschemical.comnbinno.com
Dental Products Tartar control agent in toothpaste. gjphosphate.comHelps to inhibit the formation of dental calculus. gjphosphate.com

Environmental Impact Mitigation and Resource Recovery Strategies for Pyrophosphate Compounds

The environmental impact of pyrophosphate compounds is intrinsically linked to the broader phosphorus cycle. The production of phosphoric acid, the primary feedstock, begins with the mining of phosphate rock, a process that can destroy habitats and generate significant waste, including radioactive phosphogypsum. biologicaldiversity.orgepa.gov The manufacturing process itself is energy-intensive and can produce waste streams containing hazardous substances. epa.govbeyondpesticides.org

A primary environmental concern related to all phosphate compounds is their role in water pollution. beyondpesticides.org When phosphates from industrial discharges, agricultural runoff, or municipal wastewater enter aquatic ecosystems, they can cause eutrophication—an over-enrichment of nutrients that leads to excessive algal blooms. pca.state.mn.usnih.gov These blooms deplete oxygen in the water as they decay, harming fish and other aquatic life. pca.state.mn.us

Therefore, a critical area of future research is the development of comprehensive strategies to mitigate these environmental impacts. This involves a two-pronged approach: minimizing phosphate loss to the environment and recovering phosphorus from waste streams for reuse.

Strategies for Mitigation and Resource Recovery:

Wastewater Treatment and Phosphorus Recovery: Advanced wastewater treatment facilities can capture a significant portion of phosphorus from municipal and industrial sources. hydrophossolutions.com Technologies are being developed to recover this phosphorus in forms like struvite or calcium phosphate, which can then be used as fertilizers or potentially as raw materials for producing industrial phosphates. nih.govtechnologynetworks.com

Recovery from Sewage Sludge and Ash: Sewage sludge is a concentrated stream of phosphorus. rsc.org Thermal treatment or incineration of this sludge produces a phosphorus-rich ash. nih.gov Research is focused on efficient methods, including thermochemical and metallurgical processes, to extract phosphorus from this ash and remove heavy metals, creating a safe and reusable phosphate product. spectro.com

Circular Economy Models: The ultimate goal is to "close the loop" on the phosphorus cycle. rsc.org This involves creating infrastructure to systematically collect and recycle phosphorus from various waste streams, including wastewater, manure, and food waste. hydrophossolutions.com This recovered phosphorus could then serve as a sustainable feedstock for the production of this compound and other phosphate compounds, reducing the need for destructive phosphate rock mining. researchgate.nethydrophossolutions.com

By focusing on sustainable synthesis, advanced analytical methods, novel applications, and circular resource management, the scientific community can ensure that the benefits of this compound are harnessed in a manner that is both technologically innovative and environmentally responsible.

Q & A

Q. What are the key physicochemical properties of pyrophosphoric acid disodium, and how do they influence its reactivity in buffer systems?

this compound (Na₂H₂P₂O₇) is a tetraprotic acid derivative with four dissociable protons, leading to pH-dependent speciation. Its buffering capacity is critical in biochemical assays, particularly in enzymatic reactions requiring stable pH ranges (e.g., 6.0–9.0). Researchers should characterize its dissociation constants (pKa values: ~1.0, 2.0, 6.7, 9.3) via potentiometric titration and validate purity using USP-grade specifications for sodium phosphate dibasic derivatives .

Q. How can researchers synthesize this compound with high purity for in vitro studies?

Synthesis involves controlled dehydration of orthophosphoric acid (H₃PO₄) under thermal conditions (200–250°C), followed by neutralization with sodium hydroxide. Purity is ensured via recrystallization in ethanol-water mixtures and verification through X-ray diffraction (XRD) to confirm anhydrous or hydrated forms. Contamination risks (e.g., orthophosphate residues) are mitigated using ion-exchange chromatography .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection at 210 nm or ion-pair chromatography coupled with conductivity detection provides robust quantification. Calibration against certified reference materials (e.g., NIST standards) and validation via spike-recovery experiments (85–115% recovery) are essential to address matrix interference .

Q. How does this compound interact with divalent cations (e.g., Mg²⁺, Ca²⁺) in enzymatic assays?

As a chelating agent, it forms stable complexes with divalent cations, modulating enzyme cofactor availability. Researchers should pre-treat solutions with EDTA to remove residual cations and use molar ratios (e.g., 1:1 Mg²⁺:Na₂H₂P₂O₇) to avoid precipitation. Monitor ionic strength using conductometric methods .

Advanced Research Questions

Q. How can experimental design optimize this compound’s role in extracting bioactive compounds (e.g., chlorogenic acid)?

Central Composite Design Rotatable (CCDR) models are effective for optimizing extraction parameters. For example, varying ethanol concentration (40–80% v/v) and DSP levels (0.1–0.5 M) while measuring yield via spectrophotometry. Response surface methodology (RSM) identifies synergistic effects, with ANOVA validating model significance (p < 0.05) .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

Conflicting stability reports (e.g., hydrolysis at pH < 5) require accelerated stability testing (40°C/75% RH) over 6–12 weeks. Pair HPLC with mass spectrometry to detect degradation products (e.g., orthophosphate). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. How do isotopic labeling studies (e.g., ³²P) clarify this compound’s metabolic pathways in cell cultures?

Radiolabeled Na₂H₂P₂O₇ (³²P) enables tracking phosphate transfer in ATP-dependent processes. Use scintillation counting to quantify incorporation into nucleic acids or lipids. Control for nonspecific binding via cold phosphate competition assays .

Q. What computational models predict this compound’s behavior in high-ionic-strength environments?

Molecular dynamics simulations (e.g., AMBER force fields) model ion-pair formation and hydration shells. Validate predictions with experimental data from Raman spectroscopy or neutron scattering to assess hydrogen-bonding networks .

Q. How can researchers mitigate batch-to-batch variability in this compound used as a reagent?

Implement quality control protocols per USP guidelines: (1) FTIR for structural consistency, (2) ICP-MS for metal impurities (<1 ppm), and (3) Karl Fischer titration for moisture content (<0.5% w/w). Certify batches against ACS reagent standards .

Q. What safety protocols are critical for handling this compound in synthetic biology applications?

Use corrosion-resistant PPE (e.g., neoprene gloves, face shields) due to its acidic nature (pH 4–5 in solution). Store separately from bases and oxidizers. Emergency protocols include neutralization with sodium bicarbonate and spill containment using vermiculite .

Q. Methodological Notes

  • Data Validation : Cross-reference findings with NIST Chemistry WebBook for thermodynamic properties (e.g., ΔHsolubility) .
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • Experimental Reproducibility : Document buffer preparation (e.g., USP-specified anhydrous vs. hydrated forms) to avoid variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.